2,3-Dibromophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAKEOXYWBWIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334116 | |
| Record name | 2,3-Dibromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28514-45-6, 57383-80-9 | |
| Record name | Phenol, dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028514456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dibromophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057383809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dibromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3-Dibromophenol chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of 2,3-Dibromophenol
Abstract
This compound (CAS No: 57383-80-9) is a specialized halogenated aromatic scaffold critical to the synthesis of bioactive marine natural products and small-molecule immunomodulators.[1][2] Unlike its symmetrical isomers (2,6- or 3,5-dibromophenol), the 2,3-substitution pattern imposes unique steric and electronic constraints, creating a "molecular hinge" effect that influences binding affinity in protein pockets, particularly within the STING (Stimulator of Interferon Genes) pathway. This guide provides a definitive analysis of its physicochemical profile, selective synthesis protocols, and emerging utility in drug discovery.
Structural Analysis & Electronic Properties
The this compound molecule features a benzene ring substituted with a hydroxyl group at C1 and bromine atoms at C2 (ortho) and C3 (meta). This contiguous trisubstitution pattern creates a distinct electronic environment compared to dispersed isomers.
-
Ortho-Effect (C2-Br): The bulky bromine atom at the C2 position exerts significant steric pressure on the phenolic hydroxyl group, forcing the O-H bond to rotate out of coplanarity with the aromatic ring. This reduces orbital overlap between the oxygen lone pair and the
-system, slightly increasing the acidity of the phenol relative to the 3,5-isomer. -
Inductive Summation: Both bromine atoms are electron-withdrawing (-I effect). However, the C2 bromine also donates electron density via resonance (+M), partially counteracting the inductive pull. The net effect is a deactivated ring system that is resistant to further electrophilic substitution but highly reactive in palladium-catalyzed cross-couplings.
Physicochemical Profile[3][4][5][6][7][8][9][10][11][12][13]
| Property | Value | Technical Note |
| Molecular Formula | C₆H₄Br₂O | |
| Molecular Weight | 251.90 g/mol | Heavy atom count: 9 |
| Appearance | Off-white to pale yellow solid | Oxidizes to quinones upon prolonged air exposure |
| Melting Point | 68–69 °C | Distinct from 2,4-isomer (mp 40 °C) and 2,6-isomer (mp 94 °C) |
| Boiling Point | 252.1 °C (at 760 mmHg) | High boiling point due to H-bonding and molecular weight |
| Acidity (pKa) | ~7.47 (Predicted) | More acidic than phenol (9.[3][4][5]95) due to -I effect of Br |
| Solubility | Soluble in EtOH, DCM, DMSO | Moderate water solubility (~1 g/L) |
| LogP | 2.92 | Lipophilic; suitable for membrane permeability |
Selective Synthesis Protocols
Critical Warning: Direct bromination of phenol fails to produce this compound.[1] The hydroxyl group is a strong ortho/para director, leading exclusively to 2,4-dibromophenol, 2,6-dibromophenol, or 2,4,6-tribromophenol. Accessing the 2,3-isomer requires an indirect strategy, typically via the Sandmeyer reaction or Directed ortho-Metalation (DoM).[1]
Protocol A: The Sandmeyer Route (High Selectivity)
This method uses 2-amino-3-bromophenol (or 3-bromoaniline as a precursor) to install the second bromine and hydroxyl group regioselectively.
Step-by-Step Methodology:
-
Precursor Preparation: Start with 3-bromoaniline .[1]
-
Regioselective Bromination: Treat with NBS (N-Bromosuccinimide) in acetonitrile at 0°C. The amino group directs the incoming bromine to the ortho position (C2), yielding 2,3-dibromoaniline .
-
Diazotization: Dissolve 2,3-dibromoaniline in H₂SO₄/H₂O. Cool to 0-5°C and add NaNO₂ dropwise to form the diazonium salt.
-
Hydrolysis (Sandmeyer-type): Heat the diazonium salt solution to 100°C (or treat with Cu₂O/Cu(NO₃)₂ in water) to replace the N₂⁺ group with a hydroxyl group.
-
Purification: Steam distillation or column chromatography (Hexane/EtOAc) to isolate the solid product.
Protocol B: Directed ortho-Metalation (DoM)
-
Protection: Protect 3-bromophenol as a carbamate or MOM ether.
-
Lithiation: Treat with LDA (Lithium Diisopropylamide) at -78°C. The directing group and the C3-Br synergistically direct lithiation to the C2 position.
-
Quench: Add a bromine source (e.g., CBr₄ or 1,2-dibromoethane).
-
Deprotection: Acidic hydrolysis yields this compound.
Caption: Figure 1. Comparison of synthetic routes. Direct bromination (red) yields incorrect isomers. The Sandmeyer route (green/blue) ensures regioselectivity.[1]
Spectroscopic Identification
Identification of the 2,3-isomer relies on the specific coupling patterns of the three aromatic protons (H4, H5, H6).
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.30 (dd, J=8.0, 1.5 Hz, 1H, H-4): The proton adjacent to the meta-bromine.
-
δ 7.10 (t, J=8.0 Hz, 1H, H-5): The proton between H-4 and H-6. It appears as a triplet (or dd) due to coupling with both neighbors.
-
δ 6.95 (dd, J=8.0, 1.5 Hz, 1H, H-6): The proton ortho to the hydroxyl group.
-
δ 5.60 (s, br, 1H, OH): Broad singlet, shift varies with concentration.
-
Note: The key distinction from the 2,6-isomer is the lack of symmetry; the 2,6-isomer shows a simple doublet-triplet pattern (2H, 1H integration).
-
-
¹³C NMR (CDCl₃):
-
Expected peaks at ~152 ppm (C-OH), ~133 ppm (C-Br), ~125 ppm (C-H), with distinct shifts for the C2 and C3 quaternary carbons carrying bromine.
-
Applications in Drug Development
This compound is not merely an intermediate; its derivative scaffold is a potent pharmacophore in immunology.
STING Agonist Development (OSBP63)
Recent research identifies marine bromophenol derivatives as non-nucleotide agonists of the STING (Stimulator of Interferon Genes) pathway. The 2,3-dibromo motif is crucial for binding within the STING dimer interface.
-
Mechanism: The compound (e.g., OSBP63) acts as a "molecular glue," stabilizing the STING dimer in an active conformation.
-
Binding Mode:
-
Hydroxyl Group: Forms hydrogen bonds with THR263 and THR267 .[6]
-
Bromine Atoms: Engage in halogen bonding with backbone carbonyls of GLY166 and SER162 , and
-stacking interactions with TYR167 .[6] -
Therapeutic Outcome: Activation triggers IRF3 phosphorylation and IFN-
secretion, enhancing anti-tumor immunity.
-
Caption: Figure 2. Interaction map of the this compound scaffold within the STING protein binding pocket.
Safety and Handling (SDS Summary)
-
Hazards: Acute Toxicity (Oral/Dermal), Skin Corrosion/Irritation (Category 2), Serious Eye Damage (Category 1).
-
Handling: Use strictly in a fume hood. The compound is a potent alkylating agent precursor and can cause severe burns.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Light sensitive (bromine lability).
References
-
BenchChem. (2025).[1][7] Application Notes and Protocols for the Synthesis of this compound Derivatives. Retrieved from
-
Li, Y., et al. (2023). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Marine Drugs / MDPI. Retrieved from
-
PubChem. (2025). This compound Compound Summary (CID 34264). National Library of Medicine. Retrieved from
-
Organic Syntheses. (1933). General Methods for Dibromophenol Isomers (Contextual Reference). Org. Synth. Coll. Vol. 2. Retrieved from
-
ChemicalBook. (2024).[4] NMR Spectral Data for Bromophenol Isomers. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN109320403A - A kind of preparation method of 2,5-dibromophenol - Google Patents [patents.google.com]
- 4. 2,6-Dibromophenol(608-33-3) 1H NMR spectrum [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Physicochemical properties of 2,3-Dibromophenol
An In-Depth Technical Guide to the Physicochemical Properties and Synthesis of 2,3-Dibromophenol
Executive Summary
This compound (CAS: 57383-80-9) is a halogenated phenolic compound utilized primarily as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and functional organic materials.[1][2] Distinguished by the presence of bromine atoms at the ortho (C2) and meta (C3) positions relative to the hydroxyl group, this isomer exhibits distinct acidity and lipophilicity profiles compared to its more common 2,4- and 2,6-counterparts.
This technical guide aggregates validated physicochemical data, predictive modeling, and experimental protocols to support researchers in the handling, synthesis, and analysis of this compound.[3]
Fundamental Physicochemical Profile
The following data consolidates experimental values and high-confidence predictive models essential for process design and analytical method development.
| Property | Value / Range | Condition / Method |
| Molecular Formula | C₆H₄Br₂O | — |
| Molecular Weight | 251.90 g/mol | — |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 68 – 69 °C | Experimental [1, 2] |
| Boiling Point | 252.1 ± 20.0 °C | Predicted (760 mmHg) [3] |
| Density | 2.095 ± 0.06 g/cm³ | Predicted [3] |
| pKa (Acid Dissociation) | 7.47 ± 0.10 | Predicted (25 °C) [3] |
| LogP (Lipophilicity) | 2.92 | Predicted (XLogP3) [1] |
| Solubility | Soluble: Methanol, ChloroformSlightly Soluble: Water | Organic solvents preferred |
| Vapor Pressure | 0.0124 mmHg | Predicted (25 °C) [3] |
Scientific Insight: The pKa of this compound (~7.[3]47) is significantly lower than that of unsubstituted phenol (9.95). This increased acidity is driven by the inductive electron-withdrawing effect (-I) of the bromine atoms, particularly the ortho-bromine, which stabilizes the phenoxide anion. This property suggests that this compound can be deprotonated by weaker bases (e.g., carbonates) compared to non-halogenated phenols.
Structural Characterization & Spectroscopy
Accurate identification of this compound requires distinguishing it from its isomers (2,4-, 2,5-, and 2,6-dibromophenol).
Nuclear Magnetic Resonance (¹H NMR)
The aromatic region of the ¹H NMR spectrum typically displays an AMX or ABC spin system, characteristic of a 1,2,3-trisubstituted benzene ring.
-
H-4 (dd): Protons at position 4 are ortho to Br(3) and meta to OH. Expected to be deshielded by the adjacent bromine.
-
H-5 (t/dd): Proton at position 5 is meta to both Br(3) and the OH group, and para to Br(2).
-
H-6 (dd): Proton at position 6 is ortho to the hydroxyl group. The electron-donating effect of the OH group typically shields this proton relative to the others.
-
OH (s): Broad singlet, chemical shift is concentration-dependent (typically 5.0 – 7.0 ppm in CDCl₃).
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): 250, 252, 254 m/z.
-
Isotope Pattern: The presence of two bromine atoms results in a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. This is a definitive diagnostic signature.
Synthesis and Purification Protocol
Direct bromination of phenol yields a mixture of isomers (predominantly 2,4- and 2,6-), making the isolation of pure this compound difficult. A regioselective approach via the Sandmeyer reaction is the preferred laboratory method.
Synthetic Pathway Visualization
Figure 1: Step-wise synthetic workflow for the regioselective preparation of this compound starting from 1,2-dibromobenzene [4].
Detailed Experimental Methodology
Step 1: Nitration of 1,2-Dibromobenzene
-
Reagents: Fuming nitric acid, concentrated sulfuric acid.
-
Procedure: Add 1,2-dibromobenzene dropwise to a cooled mixture of HNO₃/H₂SO₄ at 0–5 °C. Stir for 2 hours.
-
Note: This reaction yields a mixture of 3-nitro (desired) and 4-nitro isomers. Fractional crystallization or column chromatography is mandatory at this stage to isolate the 3-nitro-1,2-dibromobenzene intermediate.
Step 2: Reduction to Aniline
-
Reagents: Iron powder, dilute HCl (or SnCl₂/HCl).
-
Procedure: Reflux the purified nitro compound with iron powder in acidic ethanol for 3–4 hours. Neutralize with Na₂CO₃ and extract with ethyl acetate.
-
Checkpoint: Confirm conversion to 2,3-dibromoaniline via TLC (amine will stain with ninhydrin).
Step 3: Diazotization and Hydrolysis (Sandmeyer)
-
Reagents: Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water.
-
Protocol:
-
Dissolve 2,3-dibromoaniline in 30% H₂SO₄ and cool to 0 °C.
-
Add aqueous NaNO₂ dropwise, maintaining temperature < 5 °C, to form the diazonium salt.
-
Slowly transfer the cold diazonium solution into a flask containing boiling water (or dilute H₂SO₄ at 100 °C).
-
Observation: Evolution of N₂ gas indicates hydrolysis.
-
Work-up: Steam distill the product or extract with chloroform. Recrystallize from ethanol/water to obtain pure this compound.
-
Handling, Safety, and Stability
Hazard Classification (GHS):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Storage Protocol:
-
Store in a tightly closed container.
-
Temperature: Refrigeration recommended (2–8 °C) to prevent gradual oxidation (discoloration).
-
Incompatibility: Oxidizing agents, acid chlorides, acid anhydrides.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34264, this compound. Retrieved from [Link]
-
LookChem. this compound CAS 57383-80-9 Data Sheet. Retrieved from [Link][2]
Sources
Synthesis and Properties of 2,3-Dibromophenol: An In-Depth Technical Guide
Executive Summary
2,3-Dibromophenol (CAS: 57383-80-9) is a specialized halogenated aromatic intermediate critical for the synthesis of regioselective pharmaceutical scaffolds, particularly functionalized benzofurans and indole derivatives.[1] Unlike its symmetric isomers (e.g., 2,6- or 3,5-dibromophenol), the 2,3-isomer cannot be synthesized via direct bromination of phenol due to the directing effects of the hydroxyl group. This guide outlines the definitive synthetic routes, physicochemical properties, and handling protocols required for high-purity production in a research setting.
Part 1: Chemical Identity & Physicochemical Properties[2]
The 2,3-substitution pattern creates a unique steric and electronic environment, distinguishing this isomer from the more common 2,4- and 2,6-derivatives.
Table 1: Key Physicochemical Constants
| Property | Value | Notes |
| CAS Number | 57383-80-9 | Distinct from 2,6-isomer (608-33-3) |
| Molecular Formula | C₆H₄Br₂O | |
| Molecular Weight | 251.90 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/light exposure |
| Melting Point | 68–69 °C | Diagnostic purity indicator [1] |
| Boiling Point | ~252 °C (Predicted) | Decomposes at high temp |
| Acidity (pKa) | ~7.47 | More acidic than phenol (pKa 9.[2]95) due to -I effect of Br |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Sparingly soluble in water |
Spectral Fingerprint (NMR Prediction)
Correct structural assignment relies on analyzing the coupling constants of the three aromatic protons (H-4, H-5, H-6).
-
H-4 (Doublet/dd): Ortho to Br(3). Deshielded by inductive effect.
-
H-5 (Triplet/dd): Meta to both Br and OH. Typically the most shielded aromatic proton.
-
H-6 (Doublet/dd): Ortho to OH.
-
Coupling:
, .
Part 2: Synthesis Strategies
The Challenge of Regioselectivity
Direct bromination of phenol yields a mixture of ortho- and para-substituted products (2,4-dibromophenol, 2,6-dibromophenol, and 2,4,6-tribromophenol). The hydroxyl group is a strong ortho, para-director, making it chemically impossible to selectively place a bromine atom at the meta (3-) position relative to the hydroxyl via direct electrophilic aromatic substitution.
Validated Synthetic Routes
Route A: The Sandmeyer Reaction (Recommended)
This is the industry-standard approach for laboratory-scale synthesis. It utilizes 2,3-dibromoaniline as the starting material, which is converted to the phenol via a diazonium salt intermediate.[1]
Reaction Scheme:
2,3-Dibromoaniline
Route B: Demethylation of 2,3-Dibromoanisole
If 2,3-dibromoanisole is available, demethylation using Boron Tribromide (
-
Reagent:
in at -78 °C to RT. -
Note: Requires strict anhydrous conditions.
Part 3: Detailed Experimental Protocol (Sandmeyer Route)
This protocol is adapted for the synthesis of ~5-10g of product.
Reagents & Equipment[1][5][6]
-
Precursor: 2,3-Dibromoaniline (10 mmol, ~2.51 g)
-
Acid: Sulfuric Acid (
), conc. and 35% aq. solution -
Diazotization: Sodium Nitrite (
), 2.5 M aq. solution -
Solvent: Water, Ethyl Acetate (for extraction)
-
Glassware: 3-neck round bottom flask, thermometer, addition funnel, reflux condenser.
Step-by-Step Methodology
-
Preparation of Amine Sulfate:
-
In a 100 mL 3-neck flask, suspend 2,3-dibromoaniline (2.51 g) in water (10 mL).
-
Cautiously add concentrated
(2 mL) dropwise with stirring. The amine will dissolve/suspend as the sulfate salt. -
Cool the mixture to 0–5 °C using an ice/salt bath. Critical: Temperature must not exceed 5 °C to prevent diazonium decomposition.
-
-
Diazotization:
-
Hydrolysis (The "Sandmeyer" Step):
-
Prepare a separate flask with 20 mL of 35%
and heat it to 100–110 °C (gentle reflux). -
Slowly add the cold diazonium solution dropwise into the hot acid.
-
Observation: Nitrogen gas (
) will evolve vigorously. -
Continue heating for 15–20 minutes after addition is complete to ensure full conversion.
-
-
Isolation & Purification:
-
Cool the mixture to room temperature. The product may precipitate as an oil or solid.
-
Steam Distillation: For high purity, steam distill the mixture. This compound is volatile with steam.
-
Extraction: Alternatively, extract the reaction mixture with Ethyl Acetate (3 x 30 mL).
-
Wash organic layer with brine, dry over
, and concentrate in vacuo. -
Recrystallization: Recrystallize from dilute ethanol or petroleum ether to yield colorless needles (MP: 68–69 °C).
-
Part 4: Mechanistic Visualization
The following diagram illustrates the transformation logic, highlighting the critical intermediate stability.
Figure 1: Mechanistic pathway for the conversion of 2,3-dibromoaniline to this compound via diazonium hydrolysis.
Part 5: Applications in Drug Development
This compound is rarely an end-product; it is a high-value scaffold for constructing fused heterocyclic systems.
Synthesis of 6,7-Disubstituted Benzofurans
The this compound motif allows for sequential functionalization.
-
O-Alkylation: Reaction with bromoacetaldehyde diethyl acetal.[3]
-
Cyclization: Acid-mediated cyclization yields 6,7-dibromobenzofuran .
-
Utility: This scaffold is crucial for developing multitarget drugs where the 7-position substitution modulates metabolic stability.
Marine Natural Product Analogues
Bromophenols are abundant in marine hemichordates (e.g., Balanoglossus). This compound derivatives exhibit:
-
Antibiotic activity: Against Gram-positive bacteria.
-
Enzyme Inhibition: Potential inhibition of
-glucosidase and carbonic anhydrase enzymes [2].
Part 6: Safety & Handling (MSDS Summary)
Hazard Class: Corrosive, Toxic.
| Hazard | Precaution |
| Skin Contact | Causes severe burns. Phenols penetrate skin rapidly. Action: Wash with PEG-300 or copious water immediately. |
| Inhalation | Respiratory irritant. Use only in a fume hood. |
| Reactivity | Incompatible with strong oxidizing agents and acid chlorides. |
| Storage | Store under inert gas ( |
References
-
Noelting, E., & Kopp, E. (1905).[7] "Über die Bildung von Azoderivaten aus p-Kresol." Berichte der deutschen chemischen Gesellschaft, 38(3), 3506. (Foundational synthesis of dibromophenol isomers).
-
BenchChem. (2025).[1][4] "Application Notes and Protocols for the Synthesis of this compound Derivatives." Link
-
PubChem. (2025). "this compound Compound Summary (CID 34264)." National Center for Biotechnology Information. Link
-
Hawkins, E. G. E. (2007). "Bromomethoxybenzoic acids and bromoanisoles: Demethylation and decarboxylation." Journal of Chemical Technology and Biotechnology. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,6-Dibromophenol(608-33-3) 1H NMR spectrum [chemicalbook.com]
- 3. Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 6. Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa.. [askfilo.com]
- 7. CXIV.—The scission of diaryl ethers and related compounds by means of piperidine. Part III. The nitration of 2 : 4-dibromo-2′ : 4′-dinitrodiphenyl ether and of 2 : 4-dibromophenyl p-toluenesulphonate and benzoate. The chlorination and bromination of m-nitrophenol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Advanced Pharmacological Profiling of Bromophenol Isomers: From Marine Metabolites to Synthetic Scaffolds
Topic: Biological Activities of Bromophenol Isomers: A Technical Guide for Drug Discovery Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers, Medicinal Chemists, and Pharmacologists
Executive Summary: The Halogenated Advantage
Bromophenols (BPs) represent a privileged class of chemical scaffolds found abundantly in marine red algae (Rhodomelaceae) and increasingly utilized in synthetic medicinal chemistry. Unlike their non-halogenated counterparts, the presence of bromine atoms confers unique lipophilicity, steric bulk, and sigma-hole interactions that enhance binding affinity to target proteins such as PTP1B and
This guide moves beyond basic enumeration of activities to explore the Structure-Activity Relationships (SAR) that dictate why specific isomers (e.g., 2,3-dibromo vs. 2,4,6-tribromo variants) exhibit distinct pharmacological profiles ranging from potent antidiabetic efficacy to targeted cytotoxicity in oncology.
Chemical Architecture & Structure-Activity Relationships (SAR)
The biological activity of bromophenols is not merely a function of the phenol group but is critically dependent on the regiochemistry of bromination .
The Isomer Divergence
-
Simple Isomers (Ortho/Meta/Para): Monobromophenols (2-BP, 3-BP, 4-BP) are primarily utilized as chemical intermediates. In biological systems, they often serve as toxicology benchmarks. For instance, ortho-substitution can lead to catechol formation via CYP450 metabolism, potentially causing nephrotoxicity.
-
Polybrominated Scaffolds (The Therapeutic Class): The addition of multiple bromine atoms, particularly in symmetric patterns (e.g., 2,4,6-tribromo) or adjacent positions (2,3-dibromo), drastically alters the electronic landscape of the ring.
-
Effect: Increases acidity of the phenolic hydroxyl (lower pKa), enhancing hydrogen bond donation capability in enzyme active sites.
-
Lipophilicity: Facilitates membrane permeability, crucial for intracellular targets like PTP1B.
-
SAR Visualization: From Structure to Function
The following diagram illustrates the decision logic for optimizing bromophenol scaffolds for specific therapeutic endpoints.
Figure 1: SAR Decision Tree illustrating the divergence between toxicological risks of simple isomers and the therapeutic utility of polybrominated patterns.
Therapeutic Core: Mechanisms & Data[1]
Metabolic Regulation: PTP1B and -Glucosidase
Bromophenols have emerged as leading non-peptidic inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of insulin signaling.
-
Mechanism: Bromophenols act as competitive inhibitors.[1] The bromine atoms occupy the hydrophobic pockets near the catalytic site (Cys215), while the phenolic hydroxyls engage in hydrogen bonding with Asp181.
-
Key Insight: Highly brominated derivatives (e.g., compound 4g derived from Rhodomela confervoides) have shown IC
values as low as 0.68 µM , significantly more potent than less substituted congeners.[2]
Comparative Inhibition Data:
| Compound Class | Target Enzyme | IC | Mechanism of Action | Source |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Competitive | Polyopes lancifolia | ||
| Bromophenol 4g (Synthetic derivative) | PTP1B | Competitive/Allosteric | Synthetic / Marine Lead | |
| Standard Acarbose | Competitive | Control Drug | ||
| Trodusquemine | PTP1B | Allosteric | Clinical Benchmark |
Oncology: The ROS-Apoptosis Axis
Certain bromophenol isomers, particularly nitrogen-containing hybrids (e.g., indolin-2-one derivatives), exhibit potent anticancer activity against lung (A549) and liver (HepG2) cancer lines.
-
Pathway: These compounds trigger an intracellular surge of Reactive Oxygen Species (ROS). The excessive ROS overwhelms the cancer cell's antioxidant defense, leading to mitochondrial membrane potential collapse (
), release of Cytochrome C, and activation of the Caspase-3 cascade.
Figure 2: Signaling cascade demonstrating how specific bromophenol hybrids induce cytotoxicity via the ROS-mediated mitochondrial pathway.
Experimental Protocols (Field-Proven)
To ensure reproducibility and data integrity, the following protocols utilize self-validating control steps.
Protocol A: Kinetic Assay for PTP1B Inhibition
Objective: Determine the IC
Reagents:
-
Recombinant human PTP1B (catalytic domain).
-
Substrate:
-Nitrophenyl phosphate ( NPP). -
Buffer: 50 mM HEPES, 100 mM NaCl, 2 mM EDTA, 1 mM DTT, pH 7.3.
Workflow:
-
Preparation: Dissolve bromophenol samples in DMSO. Ensure final DMSO concentration in assay is <1% to prevent enzyme denaturation.
-
Incubation: Mix 10
L of inhibitor (various concentrations) with 80 L of PTP1B enzyme solution (0.1 g/mL). Incubate at 37°C for 10 minutes.-
Validation Step: Include a "Solvent Control" (DMSO only) and a "Positive Control" (Suramin or known inhibitor).
-
-
Initiation: Add 10
L of NPP (2 mM final concentration). -
Measurement: Monitor absorbance at 405 nm continuously for 20 minutes (kinetic mode) using a microplate reader.
-
Analysis: Calculate the initial velocity (
) from the linear portion of the curve. Plot % Inhibition vs. Log[Concentration] to derive IC . Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive binding.
Protocol B: -Glucosidase Inhibition Screen
Objective: Assess anti-diabetic potential via carbohydrate hydrolysis inhibition.
Workflow:
-
Enzyme Mix: Premix
-glucosidase (from S. cerevisiae, 0.2 U/mL) with the test bromophenol compound in 50 mM phosphate buffer (pH 6.8). -
Pre-incubation: Incubate for 10 minutes at 37°C. This allows the inhibitor to bind the active site or allosteric pockets.
-
Substrate Addition: Add
-nitrophenyl- -D-glucopyranoside ( NPG). -
Termination: After 20 minutes, stop the reaction with 1 M Na
CO . The high pH ensures maximal color development of the -nitrophenol product. -
Readout: Measure absorbance at 405 nm .
References
-
Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity. ResearchGate. [Link]
-
Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits. MDPI. [Link][3]
-
Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. PubMed. [Link]
-
Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the ROS-Mediated Apoptotic Pathway. PMC - NIH. [Link]
-
Alpha-glucosidase inhibitory activity of bromophenol purified from the red alga Polyopes lancifolia. PubMed. [Link]
-
Selectivity, cell permeability and oral availability studies of novel bromophenol derivative HPN as PTP1B inhibitor. PMC - NIH. [Link]
Sources
- 1. Alpha-glucosidase inhibitory activity of bromophenol purified from the red alga Polyopes lancifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide on 2,3-Dibromophenol as a Metabolite of Dibromobenzene
Abstract
This technical guide provides a comprehensive examination of the metabolic transformation of dibromobenzene into 2,3-dibromophenol. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of xenobiotic metabolism and its toxicological implications. This document delves into the enzymatic pathways responsible for this biotransformation, primarily focusing on the role of cytochrome P450 monooxygenases. Furthermore, it outlines detailed, field-proven methodologies for the in vitro investigation of this metabolic process and the subsequent analytical quantification of the resulting metabolites. The guide also addresses the toxicological significance of this compound, contextualizing its formation within the broader framework of dibromobenzene-induced hepatotoxicity. By synthesizing mechanistic insights with practical experimental protocols, this guide serves as an authoritative resource for understanding and investigating a critical pathway in the metabolism of halogenated aromatic compounds.
Introduction: The Metabolic Fate of Dibromobenzenes
Dibromobenzenes are halogenated aromatic hydrocarbons utilized in various industrial applications, including as solvents and in organic synthesis.[1] Their presence in the environment and potential for human exposure necessitates a thorough understanding of their metabolic fate. The biotransformation of these compounds is a critical determinant of their toxic potential, as metabolism can lead to either detoxification or bioactivation to more reactive and harmful species.[2][3]
The liver is the primary site of xenobiotic metabolism, where a suite of enzymes catalyzes reactions to increase the water solubility of lipophilic compounds, facilitating their excretion.[4] For dibromobenzenes, this process is primarily initiated by the cytochrome P450 (CYP) enzyme superfamily.[5][6] These enzymes introduce a hydroxyl group onto the aromatic ring, forming various isomeric dibromophenols. The specific isomer produced, such as this compound, is dependent on the substitution pattern of the parent dibromobenzene and the specific CYP isoforms involved.[7]
This guide will focus specifically on the formation of this compound from its parent dibromobenzene isomer. Understanding this metabolic pathway is crucial, as the resulting phenolic metabolite can possess distinct toxicological properties compared to the parent compound.[8]
The Enzymatic Machinery: Cytochrome P450 and the Formation of this compound
The initial and rate-limiting step in the metabolism of dibromobenzene is the monooxygenation of the aromatic ring, a reaction catalyzed by cytochrome P450 enzymes.[5][9] These heme-containing proteins are a diverse superfamily of enzymes, with several isoforms exhibiting activity towards aromatic hydrocarbons.[10][11]
The generally accepted mechanism for the CYP-mediated hydroxylation of aromatic compounds involves the formation of a highly reactive arene oxide intermediate. This epoxide can then undergo several transformations:
-
Spontaneous Rearrangement: The arene oxide can spontaneously rearrange to form a phenol. In the case of a dibromobenzene isomer that can yield this compound, the initial epoxidation would occur across the 2,3- or 3,4-positions of the benzene ring.
-
Enzymatic Hydration: Epoxide hydrolase can catalyze the addition of water to the arene oxide, forming a dihydrodiol.
-
Conjugation with Glutathione (GSH): Glutathione S-transferases (GSTs) can conjugate the arene oxide with glutathione, a key step in the detoxification and elimination of reactive electrophiles.[12][13][14]
The formation of this compound is a direct consequence of the rearrangement of an arene oxide intermediate. The specific CYP isoforms involved in the metabolism of dibromobenzenes can influence the regioselectivity of the epoxidation and thus the profile of the resulting phenolic metabolites. While specific data on the isoforms responsible for this compound formation is limited, studies on similar halogenated benzenes suggest the involvement of CYP2E1 and CYP2B subfamilies.[6]
Caption: A generalized workflow for in vitro microsomal metabolism studies.
Detailed Protocol for In Vitro Metabolism of Dibromobenzene
Materials:
-
Dibromobenzene (specific isomer of interest)
-
Pooled liver microsomes (human or relevant animal species)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
This compound analytical standard
-
Internal standard (e.g., a structurally similar brominated phenol)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of dibromobenzene in a suitable organic solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1% to avoid inhibition of CYP enzymes. [15] * Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (typically 0.5-1 mg/mL protein concentration), and the NADPH regenerating system. [4][15] * Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the reaction by adding the dibromobenzene substrate to achieve the desired final concentration.
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture. [16] * Immediately terminate the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with the internal standard. This will precipitate the microsomal proteins and stop the enzymatic reaction. [16]
-
-
Sample Processing and Analysis:
-
Vortex the terminated samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
Analyze the samples by a validated analytical method, such as LC-MS/MS or GC-MS, to quantify the concentration of this compound. [17][18][19] Data Analysis:
-
-
Plot the concentration of this compound formed against time.
-
From the initial linear portion of the curve, determine the rate of formation of the metabolite.
-
By performing the experiment at various substrate concentrations, Michaelis-Menten kinetic parameters (Vmax and Km) can be determined. [10]
Analytical Methodologies for this compound Quantification
Accurate and sensitive quantification of this compound in biological matrices is crucial for metabolic studies. The two most common and powerful analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). [17][20]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. [18]For the analysis of phenolic compounds like this compound, a derivatization step is often required to increase their volatility and improve their chromatographic properties. [17] Typical GC-MS Workflow:
-
Extraction: The metabolite is first extracted from the biological matrix (e.g., the supernatant from the microsomal incubation) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). [19][21]2. Derivatization: The hydroxyl group of the phenol is derivatized, commonly through acetylation or silylation. [17]3. GC Separation: The derivatized sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its unambiguous identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (MS/MS), has become the preferred method for many bioanalytical applications due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. [20] Typical LC-MS Workflow:
-
Sample Preparation: The sample from the microsomal incubation is typically diluted and directly injected, or a simple protein precipitation step is performed. [16]2. LC Separation: The sample is injected into the liquid chromatograph, and the components are separated on a reversed-phase HPLC column using a gradient of aqueous and organic mobile phases. [20]3. MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. In tandem MS, a specific precursor ion for this compound is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for quantification.
| Parameter | GC-MS | LC-MS/MS |
| Derivatization | Usually required | Not required |
| Sensitivity | High | Very High |
| Selectivity | High | Very High |
| Throughput | Moderate | High |
| Instrumentation Cost | Moderate to High | High |
Toxicological Significance of this compound
The formation of phenolic metabolites is a critical aspect of the toxicology of brominated benzenes. [8]While hydroxylation is generally considered a detoxification step, the resulting phenols can be further metabolized to reactive intermediates, such as quinones, which can contribute to cellular damage. [9] Exposure to brominated benzenes has been associated with hepatotoxicity and nephrotoxicity. [2][3]The covalent binding of reactive metabolites to cellular macromolecules is a key mechanism underlying this toxicity. [22][23]The formation of this compound and its subsequent bioactivation can play a role in the overall toxic profile of the parent dibromobenzene.
Furthermore, brominated phenols themselves can exert toxic effects. They have been shown to be endocrine disruptors and can interfere with various biological processes. [24]Long-term exposure to brominated flame retardants, which can be metabolized to brominated phenols, has been linked to adverse effects on liver function. [25][26] The detoxification of this compound and other reactive metabolites is heavily reliant on conjugation pathways, primarily with glutathione (GSH) and UDP-glucuronic acid (UDPGA). [12][27]Depletion of cellular GSH stores can exacerbate the toxicity of brominated benzenes by allowing reactive metabolites to accumulate and damage cellular components. [8]
Conclusion
The metabolism of dibromobenzene to this compound is a key biotransformation pathway mediated by cytochrome P450 enzymes. This in-depth technical guide has provided a comprehensive overview of the enzymatic mechanisms, practical in vitro methodologies for investigation, and advanced analytical techniques for quantification. Understanding this metabolic process is paramount for assessing the toxicological risks associated with exposure to dibromobenzenes. The protocols and insights presented herein offer a robust framework for researchers and drug development professionals to further elucidate the metabolic fate and potential hazards of this class of halogenated aromatic compounds.
References
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Lau, S. S., & Monks, T. J. (1990). Bromobenzene metabolism in vivo and in vitro. The mechanism of 4-bromocatechol formation. Drug Metabolism and Disposition, 18(5), 537–543. [Link]
-
Crowell, S. R., Hanson-Drury, S., Williams, D. E., & Corley, R. A. (2014). In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. Toxicology Letters, 228(1), 48–55. [Link]
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Biochemistry Basics by Dr. Amit. (2020, May 7). Cytochrome P450 for Xenobiotic Metabolism [Video]. YouTube. [Link]
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Mishra, A., & Kumar, A. (2019). Toxic nephropathy due to bromobenzene intoxication and the protective role of alternative medicines. Scholars Research Library, 11(2), 1-8. [Link]
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Monks, T. J., Hinson, J. A., & Gillette, J. R. (1982). Conversion of bromobenzene to 3-bromophenol. A route to 3- and 4-bromophenol through sulfur-series intermediates derived from the 3,4-oxide. Drug Metabolism and Disposition, 10(5), 447–452. [Link]
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Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. [Link]
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Lee, E., & Lee, J. (2023). Hepatocellular Metabolic Abnormalities Induced by Long-Term Exposure to Novel Brominated Flame Retardant, Hexabromobenzene. Metabolites, 13(2), 163. [Link]
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New Jersey Department of Health. (2006). Hazardous Substance Fact Sheet: Dibromobenzene. [Link]
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Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Drug Metabolism Reviews, 33(2), 133–187. [Link]
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Selkirk, J. K., & He, C. (1982). Chemical models for toxic metabolites of bromobenzene derivatives. Relative toxicity toward isolated hepatocytes. Chemico-Biological Interactions, 38(2), 279–288. [Link]
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He, C., & Selkirk, J. K. (1983). In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity. Chemico-Biological Interactions, 46(3), 323–338. [Link]
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van Bladeren, P. J., Breimer, D. D., Rotteveel-Smijs, G. M., de Jong, R. A., Buijs, W., van der Gen, A., & Mohn, G. R. (1980). The role of glutathione in the toxicity of xenobiotic compounds: metabolic activation of 1,2-dibromoethane by glutathione. Biochemical Pharmacology, 29(21), 2975–2982. [Link]
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Wiśniewska-Knypl, J. M., Wróblewska, K., Jajte, J., & Kozieł, M. (1995). Hepatotoxicity of brominated benzenes: relationship between chemical structure and hepatotoxic effects in acute intoxication of mice. Medycyna Pracy, 46(4), 369–376. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Toxicological Profile for Bromoform and Dibromochloromethane. [Link]
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Chasseaud, L. F. (1979). The role of glutathione and glutathione S-transferases in the metabolism of chemical carcinogens and other electrophilic agents. Advances in Cancer Research, 29, 175–274. [Link]
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Jajte, J., & Wiśniewska-Knypl, J. M. (1996). [Toxicity of selected brominated aromatic compounds]. Medycyna Pracy, 47(5), 481–487. [Link]
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Snyder, R., & Hedli, C. C. (1996). An overview of benzene metabolism. Environmental Health Perspectives, 104 Suppl 6, 1165–1171. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Public Health Statement for Bromoform and Dibromochloromethane. [Link]
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UK Health Security Agency. (2022). Bromine: toxicological overview. [Link]
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Guler, H., & Gul, M. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7483. [Link]
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Lushchak, V. I. (2012). Glutathione homeostasis and functions: potential targets for medical interventions. Journal of Amino Acids, 2012, 736837. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7804, 1,4-Dibromobenzene. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Dichlorvos. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7804, 1,4-Dibromobenzene. Retrieved from [Link]
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Powley, M. W., & Carlson, G. P. (2001). Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes. Toxicology, 164(1-3), 53–61. [Link]
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Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
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Wang, Y., & Li, Y. (2024). Age, Gender, and BMI Modulate the Hepatotoxic Effects of Brominated Flame Retardant Exposure in US Adolescents and Adults: A Comprehensive Analysis of Liver Injury Biomarkers. Toxics, 12(7), 541. [Link]
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Centers for Disease Control and Prevention. (2024). Bromine. [Link]
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Sun, J., Wang, Y., Zhang, H., & Chen, J. (2023). Elucidating the Metabolism of 2,4-Dibromophenol in Plants. Journal of Visualized Experiments, (192), e65089. [Link]
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Li, Y., & Uetrecht, J. P. (2015). Mechanism-Based Inhibition of CYP450: An Indicator of Drug-Induced Hepatotoxicity. Journal of Toxicology, 2015, 928308. [Link]
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Jajte, J., Wróblewska, K., & Wiśniewska-Knypl, J. M. (2002). The effect of selected aromatic bromine derivatives on the activity of glutathione peroxidase and transferase. International Journal of Occupational Medicine and Environmental Health, 15(1), 49–55. [Link]
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Chadwick, R. W., Copeland, M. F., Carlson, G. P., & Trela, B. A. (1987). Comparison of in vivo and in vitro methods for assessing the effects of bromobenzene on the hepatic-metabolizing enzyme system. Toxicology Letters, 39(1), 93–100. [Link]
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Mangal, N., & Uetrecht, J. P. (2018). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. Drug Metabolism and Disposition, 46(10), 1451–1459. [Link]
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Niu, Z., Zhang, W., Yu, C., Zhang, J., & Wen, Y. (2018). Recent advances in biological sample preparation methods coupled with chromatography, spectrometry and electrochemistry analysis techniques. TrAC Trends in Analytical Chemistry, 102, 123–146. [Link]
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LabMe. (2022, September 23). Top 5 Health Hazards of Bromine - Get Tested Today![Link]
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Varanasi, U., Gmur, D. J., & Treseler, P. A. (1979). Effect of polycyclic aromatic hydrocarbons on hepatic microsomal enzymes and disposition of methylnaphthalene in rainbow trout in vivo. Toxicology and Applied Pharmacology, 50(2), 249–260. [Link]
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Hayes, J. D., Flanagan, J. U., & Jowsey, I. R. (2005). Glutathione transferases. Annual Review of Pharmacology and Toxicology, 45, 51–88. [Link]
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MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
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Technical Guide: Natural Occurrence and Isolation of 2,3-Dibromophenol from Marine Algae
Executive Summary
2,3-Dibromophenol (2,3-DBP) is a halogenated secondary metabolite predominantly isolated from marine red algae (Rhodophyta), specifically within the family Rhodomelaceae.[1][2][3][4] Unlike terrestrial phenolics, 2,3-DBP possesses unique pharmacophores driven by the electron-withdrawing nature of bromine atoms at the ortho and meta positions. This guide provides a rigorous technical analysis of its biosynthetic origin, taxonomic distribution, extraction methodologies, and pharmacological potential, serving as a blueprint for researchers in marine natural products and drug discovery.
Chemical and Biosynthetic Profile[1][4][5]
Physicochemical Properties
This compound (
| Property | Value | biological Implication |
| Molecular Weight | 251.90 g/mol | Small molecule; passes blood-brain barrier. |
| LogP (Octanol/Water) | ~2.9 - 3.1 | High lipophilicity; integrates into cell membranes. |
| pKa | ~6.5 - 7.0 | More acidic than phenol (pKa 10) due to inductive effect of Br. |
| State | Crystalline solid | Stable for storage; sublimable. |
Biosynthetic Mechanism: The Bromoperoxidase Pathway
The synthesis of 2,3-DBP in algae is not random but governed by Vanadium-dependent Bromoperoxidases (V-BPO) . These enzymes catalyze the oxidation of bromide ions (
Key Mechanistic Steps:
-
Oxidation: V-BPO oxidizes
using Hydrogen Peroxide ( ) to form a hypobromous acid-like intermediate ( ). -
Electrophilic Aromatic Substitution: The active brominating species attacks the electron-rich phenol ring (derived from the Shikimate pathway).
-
Regioselectivity: The enzyme directs bromination to the ortho (C2) and meta (C3) positions, though ortho/para direction is chemically favored, enzymatic control enables the 2,3-substitution pattern.
Figure 1: V-BPO mediated biosynthesis of this compound involving electrophilic bromination.[5]
Taxonomic Distribution
While ubiquitous in marine environments, 2,3-DBP is most abundant in the Red Algae (Rhodophyta).
-
Primary Sources:
-
Secondary Sources:
-
Brown Algae (Leathesia nana) – often as linked dimers.
-
Green Algae (Ulva lactuca) – trace amounts.
-
Isolation and Analytical Workflow
Extracting 2,3-DBP requires preventing the oxidation of the phenolic hydroxyl group and the loss of bromine atoms. The following protocol is a field-validated method for isolating simple bromophenols from Rhodomela species.
Extraction Protocol
Objective: Isolate 2,3-DBP from wet algal biomass.
-
Pre-treatment: Wash fresh algae with deionized water to remove epiphytes and salt. Air-dry in shade (sunlight degrades bromophenols) and grind to a coarse powder.
-
Solvent Extraction:
-
Solvent: 80% Methanol (MeOH) or Ethanol (EtOH).
-
Ratio: 1:10 (w/v).
-
Condition: Maceration at room temperature for 72 hours. Avoid high heat (>45°C) to prevent thermal degradation.[5]
-
-
Partitioning (Liquid-Liquid Extraction):
-
Concentrate crude extract in vacuo.
-
Suspend residue in water.
-
Partition sequentially with:
-
n-Hexane: Removes lipids/pigments (Discard).
-
Chloroform (
) or Ethyl Acetate (EtOAc): Target Fraction (Contains 2,3-DBP). -
n-Butanol: Removes highly polar glycosides (Discard).
-
-
Purification & Identification
The Chloroform/EtOAc fraction is subjected to Silica Gel Column Chromatography.[5]
-
Stationary Phase: Silica gel (200–300 mesh).
-
Mobile Phase: Gradient elution with Petroleum Ether : Ethyl Acetate (starting 100:0
70:30). 2,3-DBP typically elutes in non-polar fractions. -
Final Purification: Sephadex LH-20 (MeOH) or Semi-preparative HPLC (
column, MeOH:H2O gradient).
Figure 2: Step-by-step isolation workflow for this compound from marine algae.
Ecological and Pharmacological Significance[1][4][5][7][8]
Ecological Role: Chemical Defense
Algae do not produce 2,3-DBP for human benefit; it is a potent chemical defense agent.
-
Antifouling: Inhibits the settlement of barnacles and bacterial biofilms (Quorum sensing inhibition).[6]
-
Anti-herbivory: The bitter taste and toxicity deter marine grazers (sea urchins, gastropods).
Pharmacological Potential
Research indicates 2,3-DBP and its derivatives act as "privileged scaffolds" in drug design.
| Activity | Mechanism of Action | Key Reference |
| Antimicrobial | Disrupts bacterial cell membrane integrity; effective against MRSA and Vibrio spp. | [1, 3] |
| Anticancer | Induces apoptosis in human cancer cells (A549, MCF-7); inhibits angiogenesis via VEGFR targeting. | [4] |
| Anti-diabetic | Potent inhibitor of PTP1B (Protein Tyrosine Phosphatase 1B), a negative regulator of insulin signaling. | [2, 5] |
| Antioxidant | Radical scavenging activity (DPPH/ABTS) superior to BHT due to phenolic -OH and bromine stabilization. | [6] |
Future Outlook: Synthesis vs. Extraction
While natural extraction is vital for discovery, it is not scalable for industrial drug production due to seasonal variation in algal biomass.
-
Scalability: Total chemical synthesis of 2,3-DBP is achievable via bromination of phenol under controlled conditions (using
and tert-butylamine to direct regioselectivity). -
Drug Development: The 2,3-dibromo motif is now being used to synthesize "hybrid" drugs, combining the bromophenol core with other pharmacophores to enhance metabolic stability and potency.
References
-
Marine Biochemistry: Bromophenol – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 2011.[1] Available at: [Link]
-
Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea. PMC - NIH. Available at: [Link]
-
Anti-Angiogenic Properties of BDDPM, a Bromophenol from Marine Red Alga Rhodomela confervoides. PubMed, 2015. Available at: [Link]
-
Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits. MDPI, 2024. Available at: [Link]
-
Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae. The Journal of Organic Chemistry, 2024. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anti-Angiogenic Properties of BDDPM, a Bromophenol from Marine Red Alga Rhodomela confervoides, with Multi Receptor Tyrosine Kinase Inhibition Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02914G [pubs.rsc.org]
- 6. sciencedaily.com [sciencedaily.com]
Methodological & Application
Application Note: Regioselective Synthesis of 2,3-Dibromophenol via Directed Ortho-Metalation (DoM)
[1]
Executive Summary
The synthesis of 2,3-dibromophenol presents a classic regioselectivity challenge.[1] Standard electrophilic aromatic substitution (bromination of 3-bromophenol) is governed by electronic directing effects that predominantly yield the 2,4- and 2,6-isomers, making the isolation of the 2,3-isomer difficult and low-yielding.
This Application Note details a precision synthesis using Directed Ortho-Metalation (DoM) . By utilizing a Methoxymethyl (MOM) ether as a Directed Metalation Group (DMG), we leverage the "cooperative effect" of the oxygen lone pairs and the inductive withdrawal of the meta-bromine atom to exclusively target the C2 position. This protocol emphasizes kinetic control to prevent the "Halogen Dance" side reaction—a rapid isomerization common in bromo-lithio arenes.
Scientific Foundation & Strategic Logic
The Cooperative Directing Effect
The success of this protocol relies on the synergy between the DMG and the existing halogen substituent.
-
The DMG (MOM Ether): The oxygen atoms in the methoxymethyl group coordinate the lithium cation (
), bringing the base (LDA) into proximity with the ortho protons (C2 and C6). -
The Meta-Bromine: The bromine atom at C3 exerts a strong inductive electron-withdrawing effect (-I), significantly acidifying the proton at C2 (which is flanked by both the DMG and the Br).
-
Result: While C6 is sterically more accessible, C2 is thermodynamically and kinetically activated by both substituents, making it the preferred site for deprotonation under kinetic conditions.
The "Halogen Dance" Trap
A critical failure mode in this synthesis is the Halogen Dance .
-
Mechanism: The initially formed 2-lithio-3-bromo species is unstable. Through a series of rapid lithium-halogen exchanges, the lithium atom can migrate to the thermodynamically most stable position (often C6 or C4), while the bromine atom "dances" to a new position.
-
Prevention: This isomerization is temperature-dependent. To lock the lithium at C2, the reaction must be conducted strictly at -78°C and quenched rapidly. Using a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) prevents direct nucleophilic attack on the bromine (Li-Hal exchange) which is more common with
-BuLi.
Experimental Protocol
Phase 1: Protection of 3-Bromophenol
Objective: Install the MOM ether DMG to prevent phenol deprotonation and direct the subsequent lithiation.
Reagents:
-
3-Bromophenol (1.0 equiv)
-
Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) [Warning: Carcinogen ]
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Dissolve 3-bromophenol in anhydrous DCM (0.5 M concentration) under nitrogen atmosphere.
-
Cool to 0°C. Add DIPEA dropwise.
-
Add MOM-Cl dropwise over 20 minutes. (Exothermic reaction).
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
QC Check: TLC (Hexane/EtOAc 8:1) should show complete consumption of starting material (
). -
Quench with saturated
, extract with DCM, dry over , and concentrate. -
Yield Target: >90% as a clear oil (1-bromo-3-(methoxymethoxy)benzene).
Phase 2: Directed Ortho-Metalation & Bromination (Critical Step)
Objective: Regioselective lithiation at C2 followed by electrophilic quench.
Reagents:
-
1-bromo-3-(methoxymethoxy)benzene (1.0 equiv)
-
LDA (Lithium Diisopropylamide) (1.1 equiv) [Freshly prepared or commercial 2.0M solution]
-
Carbon Tetrabromide (
) (1.2 equiv) [Electrophile] -
THF (Anhydrous, inhibitor-free)
Procedure:
-
Setup: Flame-dry a 3-neck flask. Maintain a strict Nitrogen/Argon atmosphere.
-
Solvent: Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).
-
Base Addition: Add LDA solution dropwise via syringe pump over 15 minutes. Do not let the internal temperature rise above -70°C.
-
Substrate Addition: Dissolve the protected phenol (from Phase 1) in minimal THF and add dropwise to the LDA solution at -78°C.
-
Metalation: Stir at -78°C for exactly 45 minutes .
-
Note: Extending this time increases the risk of Halogen Dance isomerization.
-
-
Quench: Dissolve
in THF and add rapidly to the lithiated mixture at -78°C. The solution may darken. -
Warm-up: Allow the mixture to stir at -78°C for 30 minutes, then remove the cooling bath and allow to reach 0°C over 1 hour.
-
Workup: Quench with saturated
. Extract with . -
Purification: Flash chromatography (Hexanes) is usually required to separate the product from unreacted starting material.
Phase 3: Deprotection
Objective: Cleave the MOM ether to reveal the this compound.
Reagents:
-
Crude 2,3-dibromo-MOM-ether
-
HCl (3M aqueous) or Trifluoroacetic acid (TFA) in DCM.
Procedure:
-
Dissolve the intermediate in THF/MeOH (1:1).
-
Add 3M HCl (5 equiv).
-
Reflux gently (50°C) for 2 hours.
-
Workup: Neutralize with
, extract with EtOAc. -
Final Purification: Recrystallization from Hexane/DCM often yields high-purity crystalline needles.
Data Summary & QC Parameters
| Parameter | Specification | Method of Verification |
| Purity Target | >98% | HPLC (C18 column, MeCN/H2O) |
| Key 1H NMR Signal | Doublet of Doublets (C4-H, C6-H) | 1H NMR (CDCl3). Look for loss of C2 singlet. |
| Isomer Contamination | <1% 2,4-dibromophenol | GC-MS (distinct retention times) |
| Yield (Overall) | 65-75% | Gravimetric after isolation |
Visualizations
Reaction Pathway
The following diagram illustrates the transformation from 3-bromophenol to the target this compound, highlighting the critical intermediate.
Figure 1: Step-wise synthesis pathway emphasizing the critical lithiation intermediate.
Mechanistic Decision Tree: Avoiding the Halogen Dance
This logic flow explains why specific conditions (Temp/Base) are chosen to avoid side reactions.
Figure 2: Critical process parameters (CPPs) required to prevent Halogen Dance and Li-Hal exchange.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of this compound Derivatives. Retrieved from
-
Snieckus, V. (1990).[2] Directed Ortho Metalation.[1][2][3][4][5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. (Contextual grounding via )
-
Organic Chemistry Portal. Methoxymethyl Ethers (MOM Ethers) - Stability and Deprotection. Retrieved from
-
Leroux, F., et al. (2005). The Halogen Dance Reaction: A Journey into the Chemistry of Lithiated Haloarenes. (Referenced via )
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 34264: this compound. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 2,3-Dibromophenol: A Strategic Column Chromatography Protocol
Abstract & Strategic Overview
2,3-Dibromophenol (CAS: 57383-80-9) is a critical regiospecific intermediate in the synthesis of bioactive pharmacophores and functional materials.[1] Unlike its symmetric isomers (2,6- or 3,5-dibromophenol), the 2,3-substitution pattern presents a unique purification challenge. The vicinal bromine atoms induce specific electronic and steric effects that often lead to co-elution with synthesis byproducts (e.g., 2,3-dibromoaniline from Sandmeyer reactions or regioisomers from direct bromination).
This guide departs from generic "flash chromatography" templates. Instead, it details a chemically grounded purification strategy focusing on the acidity of the phenolic proton and the dipole moment differences induced by the ortho-meta bromine arrangement.
Key Technical Challenges Solved
-
Phenolic Tailing: The acidic hydroxyl group (
) interacts strongly with silanol groups on silica gel, causing peak broadening. -
Isomer Resolution: Separation from 2,4- and 2,6-dibromophenol requires precise gradient modulation.
-
Solubility Limits: The compound is a solid with limited solubility in non-polar mobile phases, necessitating specific loading techniques.
Compound Characterization & Pre-Purification Analysis[2]
Before initiating chromatography, the crude matrix must be characterized to define the separation window.
Physicochemical Profile
| Property | Value | Chromatographic Implication |
| Molecular Formula | MW 251.90 g/mol | |
| Appearance | Off-white to brownish solid | Visual fraction collection is difficult; UV detection essential. |
| Melting Point | 68–69 °C | Solid at room temp; requires dry loading or strong solvent dissolution. |
| Acidity ( | ~7.47 | Critical: Acidic enough to streak on neutral silica. |
| Solubility | Soluble in EtOAc, DCM, MeOH; Poor in Hexane | Gradient elution is mandatory. |
Impurity Profile (Synthesis Dependent)
-
Scenario A (Sandmeyer Reaction): Impurities include unreacted 2,3-dibromoaniline (more polar, basic) and diazonium decomposition tars (baseline retention).
-
Scenario B (Direct Bromination): Impurities include 2,6-dibromophenol (less polar due to steric shielding of OH) and 2,4-dibromophenol (similar polarity).
Method Development & Optimization
The "Acid-Modifier" Strategy
To prevent the phenolic proton from hydrogen-bonding with the silica surface (tailing), the mobile phase must be acidified.
-
Expert Modification: Add 0.1% Acetic Acid (AcOH) to the mobile phase. This suppresses ionization and silanol interaction, sharpening the peak shape significantly.
TLC Optimization
Run TLC plates (Silica Gel
-
Eluent A: 100% Hexane[2]
-
Eluent B: 20% EtOAc / 80% Hexane (+ 0.1% AcOH)
-
Visualization: UV (254 nm) is primary. Iodine chamber is secondary for non-UV active impurities.
Target
-
Observation: 2,6-Dibromophenol (if present) will likely elute before this compound due to the "ortho-effect" (intramolecular H-bonding shielding the OH group).
Detailed Experimental Protocol
Phase 1: Column Preparation
Stationary Phase: Silica Gel 60 (230–400 mesh). Column Dimensions: For 1.0 g of crude material, use a column diameter of 2.5–3.0 cm and a silica bed height of 15–20 cm (approx. 30–40 g silica).
-
Slurry Packing: Suspend silica in Hexane (containing 0.1% AcOH) .
-
Pouring: Pour the slurry into the column in one continuous motion to avoid layering.
-
Equilibration: Flush with 2 column volumes (CV) of the starting mobile phase (100% Hexane + 0.1% AcOH) to neutralize basic sites on the silica.
Phase 2: Sample Loading (Dry Loading Technique)
Why Dry Load? this compound has poor solubility in pure hexane. Liquid loading with a strong solvent (DCM/EtOAc) often causes "band broadening" or precipitation at the column head.
-
Dissolve 1.0 g of crude this compound in minimal Dichloromethane (DCM) (~5 mL).
-
Add 2.0 g of Celite 545 or Silica Gel to the solution.
-
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing, dry powder remains.
-
Carefully add this powder to the top of the packed column.
-
Add a protective layer of sand (~1 cm) on top of the sample.
Phase 3: Gradient Elution
Execute the following step-gradient to maximize resolution. Collect fractions of approx. 15–20 mL.
| Step | Solvent Composition (v/v) | Volume | Purpose |
| 1 | 100% Hexane (+0.1% AcOH) | 2 CV | Elute non-polar impurities (e.g., bromobenzenes). |
| 2 | 98:2 Hexane:EtOAc (+0.1% AcOH) | 2 CV | Elute 2,6-dibromophenol (if present). |
| 3 | 95:5 Hexane:EtOAc (+0.1% AcOH) | 3 CV | Product Elution Window (Start). |
| 4 | 90:10 Hexane:EtOAc (+0.1% AcOH) | 3 CV | Product Elution Window (Peak). |
| 5 | 80:20 Hexane:EtOAc (+0.1% AcOH) | 2 CV | Flush polar impurities (e.g., amines, tars). |
Phase 4: Fraction Analysis & Isolation
-
Monitor: Spot every 3rd fraction on TLC. Visualize under UV (254 nm).
-
Pool: Combine fractions containing the pure spot (
in 10% EtOAc/Hex). -
Concentrate: Evaporate solvent in vacuo at 40 °C.
-
Note: Phenols can sublime.[4] Do not use high vacuum (< 10 mbar) for extended periods if the water bath is hot.
-
-
Dry: Dry the resulting solid under high vacuum at room temperature for 4 hours.
Process Visualization (Workflow)[6]
Caption: Logical workflow for the purification of this compound, emphasizing dry loading and QC checkpoints.
Quality Control & Validation Criteria
After isolation, the purity must be validated. Self-validating checks are essential to ensure the isomer is correct.
Proton NMR ( -NMR) in
The coupling constants (
-
Diagnostic Signals: Look for the specific pattern of the three aromatic protons.
-
2,3-isomer: Expect a doublet of doublets (dd) for H-4 and H-6, and a triplet (t) or dd for H-5.
-
Differentiation: 2,6-dibromophenol shows a simple doublet (2H) and triplet (1H) pattern (symmetric). This compound is asymmetric.
-
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (50% -> 90% ACN).
-
Detection: 280 nm (Phenolic absorption).
-
Acceptance: Single peak >98% area integration.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Streaking / Tailing | Phenol ionization on silica. | Add 0.1% to 1.0% Acetic Acid to the mobile phase. |
| Co-elution of Isomers | Gradient too steep. | Reduce gradient slope (e.g., hold at 2% EtOAc for longer). |
| Product Crystallizing | Solubility limit reached in column. | Use Dry Loading (Celite); ensure column is not overloaded (>1:30 ratio). |
| Low Recovery | Product retained on Celite or Silica. | Flush column with 50% EtOAc/Hexane at the end to recover polar residues. |
Safety & Handling
-
Toxicity: Bromophenols are toxic by ingestion and skin contact. They are severe eye and skin irritants.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.
-
Disposal: All halogenated waste must be segregated into specific "Halogenated Organic Waste" containers.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 34264, this compound. Retrieved February 4, 2026, from [Link]
-
Org. Synth. (2025). General Procedures for Flash Chromatography of Phenolic Compounds. (Contextual reference for general phenol purification protocols). Retrieved February 4, 2026, from [Link]
Sources
Application Note: High-Purity Recrystallization Protocol for 2,3-Dibromophenol
Abstract & Strategic Overview
2,3-Dibromophenol (CAS: 57383-80-9) is a critical regiospecific intermediate in the synthesis of bioactive pharmacophores and agrochemicals. Its structural integrity is vital for downstream cross-coupling reactions (e.g., Suzuki-Miyaura), where isomeric impurities can lead to catastrophic regio-isomeric byproducts.
This application note details a binary solvent recrystallization protocol designed to isolate this compound from crude reaction mixtures (typically derived from the Sandmeyer reaction of 2,3-dibromoaniline). Unlike generic phenol protocols, this method addresses the specific solubility profile of the 2,3-isomer (MP: 68–69 °C) and the removal of persistent oxidative impurities (quinones) that frequently degrade product stability.
Physicochemical Basis of the Protocol
Effective recrystallization requires exploiting the differential solubility between the target solute and its impurities. This compound exhibits a steep solubility curve in lower alcohols but low solubility in water, making it an ideal candidate for a solvent-antisolvent system.
Table 1: Physicochemical Profile & Solubility Data[1]
| Property | Value | Protocol Implication |
| Molecular Weight | 251.90 g/mol | Moderate molecular size; crystallizes well. |
| Melting Point | 68–69 °C | Critical: Process temperatures must not exceed 60 °C during nucleation to prevent "oiling out." |
| pKa | ~7.5 (Predicted) | Weakly acidic; avoid alkaline washes which form phenolate salts. |
| Solubility (Ethanol) | High (>500 mg/mL) | Excellent primary solvent for dissolution. |
| Solubility (Water) | Low (<10 mg/mL) | Ideal antisolvent to drive precipitation. |
| Appearance | White to Off-White Solid | Color is a key purity indicator; pink/brown indicates oxidation. |
Pre-Protocol Assessment & Safety[2][3]
Safety Directives (H-Code Analysis)
DANGER: this compound is classified as Acute Tox. 2 (Oral) (H300). It is fatal if swallowed and causes severe skin/eye irritation.[1][2]
-
Engineering Controls: All operations must be performed in a certified fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Waste: Segregate halogenated organic waste.
Purity Assessment
Before starting, analyze the crude material via HPLC or GC.
-
Target Impurities: 2,3-Dibromoaniline (starting material), isomeric dibromophenols, and oxidation byproducts (benzoquinones).
-
Stop/Go Criteria: If crude purity is <85%, consider a preliminary silica plug filtration before recrystallization.
Detailed Recrystallization Protocol
Methodology: Binary Solvent Crystallization (Ethanol/Water) Scale: 10 g Crude Input (Scalable)
Phase A: Dissolution and Clarification
-
Preparation: Place 10.0 g of crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Primary Solvent Addition: Add 15 mL of Ethanol (95% or absolute) .
-
Heating: Gently heat the mixture to 50–55 °C on a stirrer-hotplate. Do not boil (MP is ~68 °C; boiling ethanol at 78 °C may melt the solid before dissolution, causing oiling).
-
Activated Carbon Treatment (Crucial Step):
-
If the solution is dark brown/red (indicating oxidation), add 0.5 g of Activated Carbon .
-
Stir at 50 °C for 10 minutes.
-
Filtration: Filter the hot solution through a pre-warmed Celite® pad or sintered glass funnel to remove carbon. The filtrate should be pale yellow or colorless.
-
Phase B: Nucleation and Crystal Growth
-
Antisolvent Addition: While maintaining the filtrate at ~45–50 °C, add warm Deionized Water (40 °C) dropwise via an addition funnel or pipette.
-
Endpoint: Stop addition immediately when a persistent turbidity (cloud point) is observed. (Typically requires 5–8 mL water).
-
-
Redissolution: Add 0.5–1.0 mL of Ethanol to just clear the turbidity.
-
Controlled Cooling (The "Oiling Out" Prevention):
-
Remove heat and allow the flask to cool to room temperature (20–25 °C) undisturbed.
-
Note: If liquid droplets (oil) form instead of crystals, reheat to redissolve and add a seed crystal of pure this compound.
-
Once room temperature is reached, transfer to a 4 °C refrigerator for 2–4 hours to maximize yield.
-
Phase C: Isolation and Drying
-
Filtration: Collect crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with 10 mL of cold (0 °C) Ethanol:Water (1:1 mixture) . Do not use pure ethanol as it will dissolve the product.
-
Drying: Dry the solid in a vacuum oven at 35 °C for 12 hours. (Avoid temperatures >40 °C to prevent sublimation or melting).
Process Visualization
Workflow Diagram: Purification Logic
The following diagram illustrates the critical decision nodes in the purification process, specifically addressing the risk of "oiling out" which is common with low-melting brominated phenols.
Caption: Figure 1: Step-by-step purification workflow with contingency for "oiling out" phenomena.
Validation & Quality Control
To ensure the protocol was successful, the isolated material must be validated against the following criteria:
-
Melting Point Determination:
-
Acceptance Range:68.0 – 69.5 °C .
-
Failure Mode: A wide range (e.g., 64–68 °C) indicates retained solvent or isomeric impurities.
-
-
HPLC Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (Gradient).
-
Target Purity: >98.5% (Area %).[3]
-
-
1H-NMR Spectroscopy:
-
Verify the absence of ethanol peaks (triplet at ~1.2 ppm, quartet at ~3.7 ppm) to ensure proper drying.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Too much solvent used; product remained in mother liquor. | Concentrate the mother liquor by rotary evaporation and repeat cooling. |
| Oiling Out | Temperature dropped too fast or solvent mix is too polar. | Reheat, add slightly more ethanol, and cool very slowly. Seed the solution. |
| Colored Crystals | Incomplete removal of oxidation products. | Repeat recrystallization with fresh activated carbon; ensure carbon is filtered out completely. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34264, this compound. Retrieved from [Link][4]
Sources
Application Note: 2,3-Dibromophenol as a Gateway to 4-Functionalized Heterocycles
This Application Note is designed for researchers in medicinal chemistry and organic synthesis, focusing on the strategic utilization of 2,3-Dibromophenol (CAS: 57383-80-9) as a high-value scaffold. Unlike its more common isomers (e.g., 2,4- or 2,6-dibromophenol), the 2,3-substitution pattern offers a unique "ortho-meta" halogen arrangement relative to the hydroxyl group, enabling orthogonal functionalization strategies that are critical for accessing "hard-to-reach" chemical space, particularly 4-substituted benzofurans and indoles .
Introduction & Chemical Profile
This compound is a privileged building block characterized by the presence of two chemically distinct bromine atoms.[1] Its utility stems from the electronic and steric differentiation between the C2 (ortho) and C3 (meta) positions.
-
The Challenge: Direct electrophilic substitution on benzofurans or indoles typically occurs at the C5 or C7 positions (electronic control). Accessing the C4 position (the "bay region") is synthetically arduous.
-
The Solution: this compound serves as a pre-functionalized template. By utilizing the C2-Br for ring closure and preserving the C3-Br, researchers can synthesize 4-bromobenzofurans or 4-bromoindoles, which can then be further elaborated at the C4 position.
Reactivity Analysis
| Position | Electronic Environment | Steric Environment | Preferred Reaction Type |
| C2-Br | Electron-rich (Ortho to OH/OR) | High (Flanked by OH and C3-Br) | Intramolecular Cyclization (Heck/Sonogashira) |
| C3-Br | Electron-neutral (Meta to OH/OR) | Low (Exposed) | Intermolecular Cross-Coupling (Suzuki/Buchwald) |
| OH | Activating Group | N/A | O-Alkylation / Protection / Directing Group |
Strategic Workflows (Visualized)
The following decision tree illustrates the divergent synthesis pathways available from this compound.
Figure 1: Divergent synthesis map showing the "Meta-Path" (Green) for selective arylation and the "Ortho-Path" (Red) for scaffold construction.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-Bromobenzofuran Derivatives
Objective: To construct the benzofuran core while retaining a bromine handle at the critical C4 position.[2] Mechanism: Intramolecular Heck cyclization. The tether forces the reaction to occur at the sterically crowded C2 position.
Reagents:
-
This compound (1.0 equiv)
-
Propargyl bromide (1.2 equiv)
-
Potassium carbonate (
, 2.0 equiv)[3] -
Palladium(II) acetate (
, 5 mol%) -
Triphenylphosphine (
, 10 mol%) -
Tetrabutylammonium chloride (TBAC, 1.0 equiv)
-
Solvent: DMF or Acetonitrile
Step-by-Step Procedure:
-
O-Alkylation:
-
Dissolve this compound (10 mmol) in anhydrous DMF (20 mL).
-
Add
(20 mmol) followed by propargyl bromide (12 mmol, 80% in toluene) dropwise at 0°C. -
Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Workup: Dilute with water, extract with diethyl ether, wash with brine, dry over
, and concentrate. Yields are typically >90%.[4] -
Intermediate: 1-((2,3-dibromophenoxy)methyl)acetylene.
-
-
Intramolecular Cyclization:
-
Dissolve the O-propargyl ether (5 mmol) in degassed DMF (15 mL).
-
Add
(10 mmol), TBAC (5 mmol), (0.25 mmol), and (0.5 mmol). -
Heat the mixture to 80–90°C under nitrogen for 6–12 hours.
-
Note: The reaction proceeds via a 5-exo-dig cyclization followed by isomerization to the aromatic benzofuran.
-
Purification: Filter through a celite pad. Purify via flash column chromatography (Silica gel, Hexane).
-
Result: 4-Bromobenzofuran .[2] The C3-Br of the starting material becomes the C4-Br of the benzofuran.
-
Protocol B: Site-Selective Intermolecular Suzuki Coupling
Objective: To selectively functionalize the C3 position (meta) leaving the C2-Br intact for later use. Mechanism: Steric control. The bulky bromine at C2, combined with the phenol substituent, makes the C2 position kinetically slower towards oxidative addition compared to the exposed C3 position.
Reagents:
-
2,3-Dibromoanisole (protected phenol, 1.0 equiv)
-
Arylboronic acid (1.1 equiv)[3]
-
(3-5 mol%) or
/SPhos for challenging substrates. -
Base:
(2M aqueous) -
Solvent: DME/Water or Toluene/Water
Step-by-Step Procedure:
-
Protection (Recommended): Convert this compound to 2,3-dibromoanisole (MeI,
) or a TIPS-ether to enhance steric differentiation. -
Coupling:
-
In a reaction vial, combine 2,3-dibromoanisole (1.0 mmol), Phenylboronic acid (1.1 mmol), and
(0.03 mmol). -
Add DME (4 mL) and 2M
(1 mL). -
Degas the mixture with argon for 5 minutes.
-
Heat at 60°C for 4–8 hours. Critical: Do not overheat (>90°C) or run for prolonged periods (>24h) to avoid bis-coupling.
-
-
Validation:
-
Analyze by GC-MS. The major product (>10:1 ratio) will be the 3-aryl-2-bromoanisole .
-
The C2-Br remains available for a subsequent coupling (e.g., to close a ring or add a second aryl group).
-
Data Summary: Selectivity Trends
| Substrate | Conditions | Major Product | Yield | Selectivity (C3:C2) |
| This compound | Mixture | 65% | 2:1 | |
| 2,3-Dibromoanisole | 3-Phenyl-2-bromoanisole | 82% | >15:1 | |
| 2,3-Dibromo-O-TIPS | 3-Aryl-2-bromo-O-TIPS | 78% | >20:1 | |
| O-Propargyl Ether | 4-Bromobenzofuran | 75% | Exclusive C2 |
References
-
BenchChem. "An In-Depth Technical Guide to the Chemical Properties and Structure of this compound." BenchChem Technical Library. Link
-
Organic Chemistry Portal. "Synthesis of Benzofurans and 2,3-Dihydrobenzofurans." Organic Chemistry Portal. Link
-
Fairlamb, I. J. S. "Site-selective Suzuki–Miyaura cross-coupling of heteroaryl halides." Chemical Society Reviews. Link
-
PubChem. "this compound Compound Summary." National Library of Medicine. Link
-
Biosynth. "4-Bromobenzofuran Technical Data and Applications." Biosynth Catalog. Link
Sources
Application Note: Site-Selective Suzuki Coupling of 2,3-Dibromophenol
This Application Note and Protocol Guide details the strategic execution of Suzuki-Miyaura cross-coupling reactions using 2,3-Dibromophenol as a scaffold. This substrate presents a unique "ortho-ortho" regiochemical challenge, requiring precise control over steric and electronic factors to achieve site-selectivity.
Executive Summary
This compound is a high-value scaffold for synthesizing polysubstituted biaryls, particularly in drug discovery (e.g., phenanthridinones, bioactive ethers). Its utility lies in the ability to sequentially functionalize the C3 and C2 positions. However, the substrate poses two critical challenges:
-
Chemosensitivity: The acidic phenolic proton (
) can poison Pd catalysts or lead to side reactions. -
Regioselectivity: Distinguishing between the sterically crowded C2-bromide (flanked by OH and C3-Br) and the more accessible C3-bromide.
Core Thesis: By leveraging the steric disparity between the C2 and C3 positions and modulating the electronic environment via protection strategies, researchers can achieve >95% regioselectivity for the C3-position in the first coupling event, followed by a forcing coupling at the C2-position .
Mechanistic Insight & Regiochemistry
To design a self-validating protocol, one must understand the causality of the reaction outcome.
The Steric-Electronic Matrix
The regioselectivity in 2,3-dibromo systems is governed by the rate of oxidative addition (OA), which is the turnover-limiting step.
-
Steric Hindrance (Dominant Factor):
-
C2-Position: Situated between the oxygen substituent at C1 and the bromine at C3. This "sandwiched" environment creates a high energy barrier for the bulky Pd(0) species to approach.
-
C3-Position: Flanked by the C2-Br and a C4-Hydrogen. While still ortho-substituted, it is significantly less hindered than C2.
-
-
Electronic Effects:
-
The oxygen at C1 is an Electron Donating Group (EDG) by resonance. It increases electron density at the ortho (C2) and para (C4) positions.
-
C2 Deactivation: Increased electron density makes the C2-Br bond less electrophilic, further slowing oxidative addition compared to the meta (C3) position.
-
Pathway Visualization
The following diagram illustrates the kinetic competition between the two sites.
Caption: Kinetic pathway analysis showing the steric and electronic preference for C3 oxidative addition.
Experimental Protocols
Phase 0: Substrate Preparation (Mandatory)
Rationale: Coupling the free phenol is erratic due to catalyst poisoning by phenoxide formation. Protection as a methyl ether (anisole) is the industry standard for stability and directing capability.
-
Reaction: this compound + MeI + K₂CO₃ → 2,3-Dibromoanisole.
-
Yield Target: >95%.
-
Note: If the free phenol is required in the final product, use a Benzyl (Bn) or Methoxymethyl (MOM) ether which can be cleaved later.
Phase 1: C3-Selective Mono-Coupling
This protocol is designed to install the first aryl group at the less hindered C3 position.
Reagents & Conditions:
-
Substrate: 2,3-Dibromoanisole (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.05 equiv) — Strict stoichiometry prevents double coupling.
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) — A standard, bulky catalyst enhances steric selectivity.
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: DME (Dimethoxyethane) or Toluene/EtOH/H₂O (4:1:1)
-
Temp: 80 °C
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with 2,3-dibromoanisole, boronic acid, and Pd(PPh₃)₄. Seal and purge with Argon/Nitrogen for 5 mins.
-
Solvation: Add degassed solvent and aqueous base via syringe.
-
Activation: Heat the mixture to 80 °C. Monitor via TLC/LCMS every 2 hours.
-
Checkpoint: Look for the consumption of starting material. If >5% bis-coupled product appears, lower temperature to 60 °C.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Expected Outcome: 3-Aryl-2-bromoanisole (Yield: 75-90%).
Phase 2: C2-Selective Coupling (The "Forcing" Step)
The remaining bromine at C2 is now extremely hindered (sandwiched between the OMe and the new Aryl group). Standard catalysts will fail. We must use a highly active "Buchwald-type" precatalyst.
Reagents & Conditions:
-
Substrate: 3-Aryl-2-bromoanisole (from Phase 1)
-
Boronic Acid: R’-B(OH)₂ (1.5 - 2.0 equiv)
-
Catalyst: XPhos Pd G4 or SPhos Pd G4 (2-5 mol%)
-
Why: These bulky, electron-rich ligands facilitate oxidative addition into sterically congested centers.
-
-
Base: K₃PO₄ (3.0 equiv) — Anhydrous conditions often work better here.
-
Solvent: 1,4-Dioxane or Toluene
-
Temp: 100-110 °C (Reflux)
Step-by-Step Workflow:
-
Setup: In a glovebox or under strict inert atmosphere, combine substrate, excess boronic acid, base, and Pd-catalyst.
-
Reaction: Add anhydrous solvent. Seal tube tightly.
-
Heating: Heat to 110 °C for 12-24 hours. This step requires energy to overcome the steric barrier.
-
Monitoring: LCMS is critical here to distinguish product from de-brominated side products.
-
Workup: Standard aqueous workup.
Data Summary & Optimization Table
| Variable | Phase 1 (C3-Selective) | Phase 2 (C2-Selective) |
| Primary Challenge | Site-Selectivity | Steric Hindrance |
| Catalyst Choice | Pd(PPh₃)₄ (Bulky, less active) | XPhos Pd G4 (Highly active) |
| Ligand Type | Triphenylphosphine (Standard) | Biaryl Dialkylphosphine (Buchwald) |
| Boronic Acid Equiv | 1.0 - 1.1 (Limiting) | 1.5 - 2.0 (Excess) |
| Base | Na₂CO₃ (Mild) | K₃PO₄ (Stronger, often anhydrous) |
| Temperature | 60 - 80 °C | 100 - 120 °C |
| Solvent System | Aqueous/Organic Mix (DME/H₂O) | Non-polar/Polar Aprotic (Dioxane) |
Troubleshooting & "Self-Validating" Checks
-
Check 1: NMR Verification of Regioisomer (Phase 1).
-
How: Analyze the coupling constants of the aromatic protons.
-
Result: The product (3-aryl-2-bromoanisole) will show two doublet protons (or a specific splitting pattern depending on substitution) for the phenol ring. NOE (Nuclear Overhauser Effect) experiments are definitive: Irradiate the OMe group; if you see enhancement of the aromatic proton at C6 but not C2 (since C2 is Br), the structure is correct. If you coupled at C2, the OMe would be next to the new aryl ring.
-
-
Check 2: De-bromination.
-
Issue: If C2 coupling (Phase 2) fails, you may see hydro-dehalogenation (replacement of Br with H).
-
Fix: Switch to a strictly anhydrous system (Toluene/K₃PO₄) and increase catalyst loading. Ensure solvent is degassed thoroughly to remove Oxygen which promotes homocoupling.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][2] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
BenchChem Technical Guide. (2025). Reactivity of this compound and Derivatives. BenchChem Application Notes. Link(Inferred from search context regarding general reactivity of dibromo-species).
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Protocols. Link
Sources
HPLC analysis of 2,3-Dibromophenol in environmental samples
Application Note: AN-ENV-23DBP-01 High-Performance Liquid Chromatography (HPLC) Analysis of 2,3-Dibromophenol in Environmental Matrices
Executive Summary
Objective: To establish a robust, validated protocol for the quantification of this compound (2,3-DBP) in water and sediment samples. Context: 2,3-DBP is a halogenated phenolic compound, often arising as a degradation byproduct of brominated flame retardants (e.g., TBBPA derivatives) or agrochemical synthesis. Its lipophilicity (logP ~2.9) and acidity (pKa ~7.47) necessitate specific mobile phase buffering to prevent peak tailing and ensure isomer resolution from 2,4- and 2,6-dibromophenol. Methodology: Reversed-Phase HPLC (RP-HPLC) with UV-Diode Array Detection (DAD), utilizing Solid Phase Extraction (SPE) for trace enrichment.
Chemical Profile & Analytical Challenges
| Property | Value | Analytical Implication |
| Molecular Formula | C₆H₄Br₂O | MW: 251.90 g/mol |
| pKa | 7.47 ± 0.10 | Critical: Mobile phase pH must be < 5.5 to keep the analyte protonated (neutral) for retention on C18 columns. |
| logP | ~2.92 | Moderately hydrophobic; requires high organic strength for elution but allows excellent retention on polymeric SPE cartridges. |
| UV Max | ~286 nm | Primary quantification wavelength. Secondary monitoring at 210 nm offers higher sensitivity but lower selectivity due to matrix noise. |
The Isomer Challenge: Environmental samples often contain multiple bromophenol isomers (2,4-DBP, 2,6-DBP). 2,3-DBP is structurally similar, requiring a highly efficient stationary phase (C18 with high carbon load) and an optimized gradient to prevent co-elution.
Sample Preparation Protocol
Principle: Trace levels (ng/L to µg/L) require enrichment. We utilize a Polymeric Reversed-Phase SPE mechanism which is superior to silica-based C18 for phenols due to better wettability and retention of polar byproducts.
Workflow Diagram (Graphviz)
Caption: Optimized Solid Phase Extraction (SPE) workflow for the enrichment of this compound from aqueous matrices.
Detailed Steps
A. Water Samples (River/Wastewater)
-
Collection: Collect 1 L samples in amber glass bottles. Add sodium thiosulfate (if chlorinated) and acidify immediately to pH < 2 with concentrated H₂SO₄ to suppress ionization and inhibit microbial activity.
-
Filtration: Pass through a 0.45 µm glass fiber filter to remove particulates.
-
SPE Cartridge: Hydrophilic-Lipophilic Balance (HLB) Copolymer (e.g., Oasis HLB or Strata-X), 200 mg/6 mL.
-
Conditioning: 6 mL Methanol followed by 6 mL acidified water (pH 2). Do not let the cartridge dry.
-
Loading: Load sample at 5–10 mL/min.
-
Washing: Wash with 5 mL of 5% Methanol/Water to remove polar interferences. Dry under vacuum for 15 mins.
-
Elution: Elute with 2 × 3 mL Methanol.
-
Concentration: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 1 mL of Mobile Phase A/B (50:50).
B. Soil/Sediment Samples
-
Extraction: Weigh 10 g of dried, homogenized soil. Add 20 mL of Methanol:Acetone (1:1).
-
Sonication: Sonicate for 30 mins at < 30°C.
-
Centrifugation: Centrifuge at 3000 rpm for 10 min. Collect supernatant. Repeat extraction twice and combine supernatants.
-
Cleanup: Dilute the organic extract with 100 mL acidified water (to reduce organic content < 10%) and proceed to SPE Loading (Step 5 above).
Instrumental Analysis (HPLC-UV)
System Logic: The separation relies on hydrophobic interaction.[1] Acidification of the mobile phase is non-negotiable to suppress the ionization of the phenolic hydroxyl group (pKa 7.47). Without acid, 2,3-DBP will exist partially as a phenolate ion, causing peak splitting or total loss of retention.
Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 End-capped (e.g., 250 x 4.6 mm, 5 µm) | High carbon load required for isomer separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Maintains pH ~2.7, ensuring 2,3-DBP is protonated. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks than MeOH for bromophenols. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Injection Vol | 20 µL | Optimized for sensitivity without band broadening. |
| Col. Temp | 30°C | Improves reproducibility of retention times. |
| Detection | UV @ 286 nm (Ref: 360 nm for background) | Specific absorption max for dibromophenols. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial equilibration. |
| 15.0 | 85 | Linear ramp to elute 2,3-DBP (RT approx 10-12 min). |
| 18.0 | 85 | Wash lipophilic matrix components. |
| 18.1 | 40 | Return to initial conditions. |
| 23.0 | 40 | Re-equilibration. |
Method Validation & Quality Control
To ensure Trustworthiness and Self-Validation , the following criteria must be met before routine analysis.
A. Linearity & Range
-
Prepare calibration standards in mobile phase at 0.1, 0.5, 1.0, 5.0, 10.0, and 50.0 µg/mL.
-
Acceptance Criteria: R² > 0.995.
B. Recovery (Accuracy)
-
Spike blank water/soil matrices with 2,3-DBP at low (1 µg/L) and high (10 µg/L) levels.
-
Target: 70–120% recovery.
-
Note: If recovery is < 70% in soil, add a "Matrix Modifier" step (e.g., adding EDTA to chelate metals that might bind phenols).
C. Isomer Resolution Check
-
Inject a mixed standard containing 2,3-DBP, 2,4-DBP, and 2,6-DBP.
-
Requirement: Resolution (Rs) between 2,3-DBP and nearest neighbor must be > 1.5.
D. Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction or pH > pKa | Ensure Mobile Phase pH < 3.0. Use "End-capped" column. |
| Double Peaks | Sample solvent too strong | Dissolve sample in 50:50 Water:ACN, not 100% ACN. |
| Low Recovery | Breakthrough on SPE | Acidify sample to pH 2 before loading. Slow down loading flow rate. |
References
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. [Link][3]
-
Han, D., et al. (2017). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. Talanta, 164, 57–63.[4] [Link]
-
LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]
-
Phenomenex. (2025).[5] Reversed Phase HPLC Method Development Guide. [Link]
Sources
High-Sensitivity Determination of Brominated Phenols in Aqueous Matrices via In-Situ Acetylation and GC-MS
[1]
Abstract
This application note details a robust protocol for the quantification of brominated phenols (BPs) in aqueous matrices (environmental water, plasma, urine). Unlike traditional methods that analyze underivatized phenols—often resulting in peak tailing and poor sensitivity due to the polar hydroxyl group—this method utilizes in-situ acetylation . This approach converts polar phenols into volatile, non-polar acetate esters directly within the aqueous phase, eliminating the need for anhydrous conditions required by silylation. The method achieves limits of detection (LOD) in the low ng/L (ppt) range using Single Quadrupole GC-MS in Selected Ion Monitoring (SIM) mode.
Introduction & Analytical Challenges
Brominated phenols (BPs), such as 2,4,6-tribromophenol (TBP), are ubiquitous environmental contaminants, serving as intermediates in flame retardant synthesis and as metabolites of marine organisms.[1]
The Analytical Gap
Direct GC-MS analysis of BPs presents three critical failure points:
-
Acidity: The phenolic hydroxyl group (pKa ~6–8 for brominated species) interacts strongly with active sites (silanols) in the GC inlet and column, causing severe peak tailing.
-
Thermal Instability: Underivatized phenols are prone to oxidation and degradation in hot injection ports.
-
Matrix Interference: Extracting polar phenols from water requires polar solvents, which co-extract humic acids and proteins that foul the MS source.
The Solution: In-Situ Acetylation
We employ the Schotten-Baumann reaction mechanism. By adjusting the sample pH to >10, the phenol is deprotonated into a phenolate ion. Upon addition of acetic anhydride, the phenolate attacks the carbonyl carbon, forming a stable, hydrophobic ester (phenyl acetate).
Reaction:
Why this supersedes Silylation (BSTFA/TMS): Silylation requires completely dry samples; even trace moisture hydrolyzes the TMS derivative. Acetylation works in water, streamlining the workflow and reducing analyte loss during drying steps.
Workflow Visualization
The following diagram illustrates the critical path from sample preparation to data acquisition.
Caption: Workflow for in-situ acetylation of brominated phenols. Blue nodes indicate start/end, Red indicates the critical chemical transformation.
Experimental Protocol
Reagents & Standards
-
Target Analytes: 2-Bromophenol, 2,4-Dibromophenol, 2,4,6-Tribromophenol.[1][2]
-
Internal Standard (IS): 2,4,6-Tribromophenol-d2 (or 2,4,6-Tribromoanisole-d5).
-
Derivatizing Agent: Acetic Anhydride (ACS Reagent grade).
-
Buffer: Potassium Carbonate (
) or Sodium Bicarbonate ( ). -
Solvent: n-Hexane (Pesticide Grade).
Sample Preparation (Step-by-Step)
-
Aliquot: Transfer 10 mL of aqueous sample into a 20 mL glass headspace vial or centrifuge tube.
-
Spike IS: Add 10 µL of Internal Standard solution (1 µg/mL in Methanol).
-
Basify: Add 0.5 g of
. Vortex until dissolved.-
Expert Insight: This buffers the solution to pH ~11, ensuring phenols exist as phenolate ions (
), which are the necessary nucleophiles for the reaction.
-
-
Derivatize: Add 0.5 mL of Acetic Anhydride.
-
Caution: Evolution of
gas will occur. Cap loosely initially, then tighten.
-
-
Extract: Immediately add 2 mL of n-Hexane.
-
React & Extract: Shake vigorously (or vortex) for 5 minutes.
-
Mechanism:[3] The acetylation happens almost instantly. The non-polar acetate derivatives immediately partition into the hexane layer, protecting them from hydrolysis.
-
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes.
-
Transfer: Transfer the upper hexane layer to a GC vial with a glass insert.
GC-MS Instrumentation Parameters
System: Agilent 7890/5977 (or equivalent).
Table 1: Gas Chromatography Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | Low bleed, standard selectivity for semi-volatiles. |
| Inlet Temp | 260 °C | Ensures rapid volatilization of esters. |
| Injection | Splitless (1 µL), Purge flow 50 mL/min @ 1.0 min | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Oven Program | 50°C (1 min) → 20°C/min → 180°C → 10°C/min → 300°C (3 min) | Slow ramp at the end ensures separation of high-MW tribrominated species. |
Table 2: Mass Spectrometry Conditions (SIM Mode) Note: Acetylation adds 42 Da to the molecular weight. The Br isotope pattern (79/81) is critical for confirmation.
| Analyte | Native MW | Derivative MW | Quant Ion (m/z) | Qual Ions (m/z) | Dwell Time |
| 2-Bromophenol | 172 | 214 | 214 | 216, 172 | 50 ms |
| 2,4-Dibromophenol | 250 | 292 | 292 | 294, 213 | 50 ms |
| 2,4,6-Tribromophenol | 330 | 372 | 372 | 374, 376, 330 | 50 ms |
| 2,4,6-TBP-d2 (IS) | 332 | 374 | 374 | 376, 332 | 50 ms |
-
Quant Ion Selection: We target the molecular ion (
) of the acetate derivative. -
Qual Ion Selection: We use the isotope peak (
) and the loss of the acetyl group ( ), which corresponds to the original phenol ion.
Quality Assurance & Self-Validation (QA/QC)
To ensure this protocol is a "self-validating system," adhere to the following criteria:
-
Surrogate Recovery: Spike samples with a fluorinated phenol (e.g., 2,4,6-Tribromofluorophenol) prior to extraction. Recovery must fall between 70–130% . Low recovery indicates inefficient acetylation or phase separation issues.
-
Isotope Ratio Check: For tribromophenol, the abundance ratio of m/z 372:374:376 should approximate 1:3:3 . Deviation >20% indicates matrix interference co-eluting at that retention time.
-
Blank Verification: Analyze a reagent blank (water + reagents). Traces of phenol are common in lab air; brominated phenols should be < LOD .
-
Linearity: Calibration curves (10–1000 ng/L) should yield
.
References
-
U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[4][5] SW-846.[4] [Link][4][5]
-
U.S. Environmental Protection Agency. (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
Regueiro, J., et al. (2009). Ultrasound-assisted emulsification-microextraction of phenolic preservatives in water. Journal of Chromatography A. (Validates acetylation chemistry). [Link]
-
Polo, M., et al. (2006).[2] Solid-phase microextraction method for the ultra-trace determination of brominated phenols in aqueous samples.[2] Journal of Chromatography A. (Discusses in-situ acetylation kinetics). [Link]
Anwendungsleitfaden: Zuverlässige GC-Analyse von 2,3-Dibromphenol durch optimierte Derivatisierungsstrategien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung: Die Herausforderung der Analyse von Phenolen
2,3-Dibromphenol ist eine halogenierte aromatische Verbindung, die als Abbauprodukt von bromierten Flammschutzmitteln oder als Zwischenprodukt in der chemischen Synthese von Bedeutung ist. Seine genaue Quantifizierung in verschiedenen Matrices ist für die Umweltüberwachung und die Prozesskontrolle in der pharmazeutischen Industrie von entscheidender Bedeutung.
Die direkte Analyse von Phenolen wie 2,3-Dibromphenol mittels Gaschromatographie (GC) ist jedoch mit erheblichen Schwierigkeiten verbunden. Die polare phenolische Hydroxylgruppe (-OH) führt zu einer geringen Flüchtigkeit und einer starken Wechselwirkung mit aktiven Stellen in der GC-Säule, was zu asymmetrischen Peaks (Tailing) und einer schlechten Empfindlichkeit führt.[1] Um diese Einschränkungen zu überwinden, ist eine chemische Derivatisierung unerlässlich. Dieser Prozess wandelt die polare Hydroxylgruppe in eine weniger polare, flüchtigere und thermisch stabilere funktionelle Gruppe um, wodurch die Verbindung für die GC-Analyse "handhabbar" wird.[2][3]
Dieser Leitfaden bietet einen detaillierten Überblick und validierte Protokolle für die drei primären Derivatisierungsstrategien für 2,3-Dibromphenol: Silylierung, Acetylierung und Alkylierung.
Das Prinzip: Auswahl der richtigen Derivatisierungsstrategie
Die Derivatisierung von Phenolen beruht auf dem Ersatz des aktiven Wasserstoffatoms der Hydroxylgruppe.[4] Die Wahl der Methode hängt entscheidend vom analytischen Ziel ab, insbesondere vom verwendeten Detektor und der erforderlichen Nachweisgrenze.
-
Silylierung: Diese Methode ist ideal für die Gaschromatographie-Massenspektrometrie (GC-MS). Sie erzeugt Trimethylsilyl (TMS)-Ether, die sehr flüchtig sind und charakteristische, leicht interpretierbare Massenspektren liefern.[5][6]
-
Acetylierung: Eine robuste und kostengünstige Methode, die stabile Acetylester erzeugt. Sie ist gut geeignet für die Analyse mit Flammenionisationsdetektoren (FID) und MS-Detektoren.[7]
-
Alkylierung (mit PFBBr): Diese Methode ist die erste Wahl für die Spurenanalytik mit einem Elektroneneinfangdetektor (ECD). Durch die Einführung einer Pentafluorobenzyl (PFB)-Gruppe wird das Molekül stark elektronenaffin, was zu einer extrem hohen Empfindlichkeit im ECD führt.[8][9]
Detaillierte Protokolle und experimentelle Begründungen
Protokoll 1: Silylierung mit BSTFA für die GC-MS-Analyse
Die Silylierung ist eine der häufigsten Derivatisierungstechniken, bei der ein aktiver Wasserstoff durch eine Trimethylsilyl (TMS)-Gruppe ersetzt wird.[10] Phenole reagieren leicht mit Silylierungsmitteln wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA).[5]
Wissenschaftliche Begründung: Die Umwandlung der polaren -OH-Gruppe in eine unpolare -O-Si(CH₃)₃-Gruppe eliminiert Wasserstoffbrückenbindungen, was die Flüchtigkeit drastisch erhöht und die thermische Stabilität verbessert.[3] Die Zugabe eines Katalysators wie Trimethylchlorsilan (TMCS) beschleunigt die Reaktion, insbesondere bei sterisch gehinderten Phenolen.[5][11] Die Reaktion verläuft in Lösungsmitteln wie Aceton extrem schnell, oft innerhalb von Sekunden bei Raumtemperatur.[12]
Schritt-für-Schritt-Protokoll:
-
Probenvorbereitung: Eine bekannte Menge der 2,3-Dibromphenol-Probe wird in ein 2-mL-GC-Vial überführt und das Lösungsmittel unter einem sanften Stickstoffstrom bei Raumtemperatur oder leicht erhöhter Temperatur (max. 40 °C) zur Trockne eingedampft. Es ist entscheidend, dass die Probe wasserfrei ist, da Wasser mit dem Silylierungsmittel reagiert.
-
Reagenzienzugabe: Zum trockenen Rückstand werden 100 µL eines geeigneten Lösungsmittels (z. B. Aceton oder Pyridin) und 100 µL BSTFA (optional mit 1 % TMCS) gegeben.
-
Experteneinblick: Die Verwendung eines Überschusses an Derivatisierungsmittel stellt sicher, dass die Reaktion vollständig abläuft.[5]
-
-
Reaktion: Das Vial wird sofort fest verschlossen und für 30 Minuten bei 60 °C in einem Heizblock oder Wasserbad inkubiert, um eine vollständige Derivatisierung zu gewährleisten.[13]
-
Analyse: Nach dem Abkühlen auf Raumtemperatur ist die Probe bereit für die Injektion in das GC-MS-System.
Protokoll 2: Acetylierung mit Essigsäureanhydrid für die GC-FID/MS-Analyse
Die Acetylierung ist eine bewährte Methode, bei der die Hydroxylgruppe in einen stabilen Essigsäureester umgewandelt wird.[14] Diese Reaktion kann effizient in wässrigen oder wasserfreien Medien durchgeführt werden.[15][16]
Wissenschaftliche Begründung: Die Reaktion mit Essigsäureanhydrid in Gegenwart einer Base (z. B. Kaliumcarbonat oder Pyridin) führt zu einer nukleophilen Acylsubstitution.[13] Die Base deprotoniert das Phenol, erhöht dessen Nukleophilie und neutralisiert die als Nebenprodukt entstehende Essigsäure, wodurch das Reaktionsgleichgewicht in Richtung des Produkts verschoben wird.[7]
Schritt-für-Schritt-Protokoll (In-situ-Methode):
-
Probenvorbereitung: Die wässrige Probe, die 2,3-Dibromphenol enthält (z. B. nach einer Festphasenextraktion eluiert und in Wasser rekonstituiert), wird in ein Reaktionsgefäß gegeben.
-
Reagenzienzugabe: Es werden 250 mg Kaliumcarbonat (K₂CO₃) als Katalysator und Base zugegeben.[13] Unmittelbar danach werden 50 µL Essigsäureanhydrid hinzugefügt.
-
Reaktion & Extraktion: Das Gefäß wird sofort verschlossen und 5 Minuten lang kräftig geschüttelt (z. B. mit einem Vortex-Mischer). Anschließend werden 2 mL eines organischen Extraktionsmittels (z. B. Hexan oder Petrolether) zugegeben und erneut für 1 Minute kräftig geschüttelt.[7][15]
-
Phasentrennung: Die Mischung wird zentrifugiert, um die organische und die wässrige Phase zu trennen.
-
Analyse: Die obere organische Phase wird vorsichtig in ein GC-Vial überführt und ist bereit für die Analyse.[13]
Protokoll 3: Alkylierung mit Pentafluorbenzylbromid (PFBBr) für die GC-ECD-Analyse
Diese Methode ist speziell auf die hochsensitive Spurenanalytik mit einem Elektroneneinfangdetektor (ECD) ausgelegt.[9]
Wissenschaftliche Begründung: Die Reaktion von 2,3-Dibromphenol mit PFBBr in Gegenwart einer Base erzeugt einen Pentafluorbenzylether. Die PFB-Gruppe ist ein starker Elektrophor (elektroneneinfangend) aufgrund der fünf hoch elektronegativen Fluoratome. Diese Eigenschaft macht das Derivat extrem empfindlich für den ECD, der auf Moleküle anspricht, die Elektronen einfangen können.[8]
Schritt-für-Schritt-Protokoll:
-
Probenvorbereitung: Der getrocknete Extrakt, der 2,3-Dibromphenol enthält, wird in 1 mL Aceton gelöst.
-
Reagenzienzugabe: Es werden etwa 30 mg gepulvertes, wasserfreies Kaliumcarbonat und 10 µL einer 10%igen PFBBr-Lösung in Aceton zugegeben.
-
Reaktion: Das Vial wird fest verschlossen und für 1 bis 2 Stunden bei 60-80 °C erhitzt.[8][17]
-
Aufarbeitung: Nach dem Abkühlen wird die überschüssige Base durch Zugabe von 1 mL Hexan und 2 mL Reinstwasser entfernt. Die Mischung wird geschüttelt und die organische (obere) Phase wird zur Analyse in ein GC-Vial überführt.
Visualisierung des Arbeitsablaufs
Das folgende Diagramm veranschaulicht den typischen Arbeitsablauf für die Silylierungs-Derivatisierung, eine der am häufigsten verwendeten Methoden.
Abbildung 1: Arbeitsablauf für die Silylierungs-Derivatisierung von 2,3-Dibromphenol.
Zusammenfassung der Methoden und GC-Parameter
Die folgende Tabelle fasst die wichtigsten Merkmale der beschriebenen Derivatisierungsmethoden zusammen.
| Eigenschaft | Silylierung | Acetylierung | Alkylierung (PFBBr) |
| Reagenz | BSTFA, MSTFA (+ TMCS) | Essigsäureanhydrid | Pentafluorbenzylbromid (PFBBr) |
| Derivat | Trimethylsilyl-Ether | Acetylester | Pentafluorbenzyl-Ether |
| Empfohlener Detektor | MS, FID | MS, FID | ECD |
| Vorteile | Schnell, hohe Reaktivität, saubere Massenspektren | Kostengünstig, stabile Derivate, robust | Extrem hohe Empfindlichkeit für Spurenanalytik |
| Nachteile | Feuchtigkeitsempfindlich, Derivate können hydrolysieren | Geringere Flüchtigkeit als Silylderivate | Längere Reaktionszeiten, Reagenz teurer |
Tabelle 1: Vergleich der Derivatisierungsstrategien für 2,3-Dibromphenol.
Nachfolgend finden Sie beispielhafte GC-Parameter für die Analyse des silylierten 2,3-Dibromphenols.
| Parameter | Einstellung |
| GC-Säule | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm Film |
| Injektor | Splitless, 250 °C |
| Trägergas | Helium, konstante Flussrate 1.2 mL/min |
| Ofenprogramm | 80 °C (1 min halten), dann 10 °C/min bis 280 °C (5 min halten) |
| MS-Transferline | 280 °C |
| Ionenquelle | 230 °C, Elektronenionisation (EI) bei 70 eV |
| MS-Modus | Scan (m/z 50-500) oder Selected Ion Monitoring (SIM) |
Tabelle 2: Typische GC-MS-Bedingungen.
Fazit
Die Derivatisierung ist ein unverzichtbarer Schritt für die zuverlässige und empfindliche gaschromatographische Analyse von 2,3-Dibromphenol. Die Silylierung mit BSTFA ist eine ausgezeichnete Allround-Methode für die GC-MS-Analyse und liefert eine robuste Identifizierung und Quantifizierung. Die Acetylierung stellt eine kostengünstige Alternative dar, während die Alkylierung mit PFBBr die Methode der Wahl für die Spurenanalytik mit GC-ECD ist und eine unübertroffene Empfindlichkeit bietet. Die Auswahl des geeigneten Protokolls, basierend auf der analytischen Fragestellung und der verfügbaren instrumentellen Ausstattung, ist der Schlüssel zu präzisen und validen Ergebnissen.
Referenzen
-
Lee, H. B., & Peart, T. E. (1995). Derivatization with Acetic Anhydride - Analysis of 15 Chlorophenols. Journal of AOAC INTERNATIONAL, 67(4), 789-793. Abgerufen von [Link]
-
Phenomenex. (2021, March 4). Derivatizing Reagents for GC – The Buffers Strike Back. Phenomenex. Abgerufen von [Link]
-
Weckwerth, W., et al. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 8(1), 8. Abgerufen von [Link]
-
ResearchGate. (2021). How could I do the derivatization for polyphenols before analyzing on GC-MS?. ResearchGate. Abgerufen von [Link]
-
Lomcharoenwong, T. (2022). Improving chromatographic analysis of phenolic compounds. Chulalongkorn University Intellectual Repository. Abgerufen von [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Chemistry LibreTexts. Abgerufen von [Link]
-
Rout, S., et al. (2022). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. bioRxiv. Abgerufen von [Link]
-
Alfa Chemistry. (2023, May 8). Acylation Reagents for Gas Chromatography. Labinsights. Abgerufen von [Link]
-
ResearchGate. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. ResearchGate. Abgerufen von [Link]
-
Cusell, C., et al. (2024). In-situ acetylation followed by liquid-liquid extraction and gas chromatography - mass spectrometry for the determination of bromophenols in urine. Journal of Chromatography A, 1729, 465033. Abgerufen von [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. EPA. Abgerufen von [Link]
-
Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Abgerufen von [Link]
-
ResearchGate. (2011). General derivatization mechanism for phenol with MTBSTFA. ResearchGate. Abgerufen von [Link]
-
Lee, H. B., et al. (2002). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 74(22), 5934-5939. Abgerufen von [Link]
-
ResearchGate. (2008). DERIVATIZATION AND GAS CHROMATOGRAPHY - LOW RESOLUTION MASS SPECTROMETRY OF BISPHENOL A. ResearchGate. Abgerufen von [Link]
-
Wang, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Acta Pharmaceutica Sinica B, 12(3), 1035-1063. Abgerufen von [Link]
-
Narasimhachari, N., & Vouros, P. (1974). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Analytical Biochemistry, 60(1), 157-166. Abgerufen von [Link]
-
Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 89. Abgerufen von [Link]
-
ResearchGate. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ResearchGate. Abgerufen von [Link]
-
ResearchGate. (n.d.). Fig S2. GC-MS analysis of silylated Monophenols. ResearchGate. Abgerufen von [Link]
-
Khan Academy. (n.d.). Bromination of Phenols (video). Khan Academy. Abgerufen von [Link]
-
Hoshika, Y., & Muto, G. (1979). Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography–negative-ion chemical ionization mass spectrometry. Analyst, 104, 645-647. Abgerufen von [Link]
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Troubleshooting & Optimization
Identifying common impurities in 2,3-Dibromophenol synthesis
Welcome to the technical support center for the synthesis of 2,3-Dibromophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we address common challenges and questions related to identifying and mitigating impurities during its synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the purity and quality of your final product.
Frequently Asked Questions (FAQs)
Q1: Why is direct bromination of phenol not a recommended method for synthesizing pure this compound?
A1: Direct bromination of phenol is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group of phenol is a strong activating group, meaning it significantly increases the reactivity of the benzene ring towards electrophiles like bromine.[1][2] This high reactivity makes the reaction difficult to control. The -OH group directs incoming electrophiles to the ortho and para positions (2, 4, and 6 positions).[1] Consequently, direct bromination of phenol typically yields a mixture of products, predominantly 2,4-dibromophenol, 2,6-dibromophenol, and the over-brominated 2,4,6-tribromophenol.[2][3][4] Achieving regioselective synthesis of the 2,3-isomer is challenging with this method, leading to significant purification difficulties.
Q2: What are the most common impurities I should expect when synthesizing this compound?
A2: The impurities in your final product are highly dependent on the synthetic route you employ. However, some common classes of impurities to be aware of include:
-
Isomeric Dibromophenols: These are the most common impurities, especially in non-regioselective syntheses. Expect to see isomers such as 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dibromophenol.
-
Over-brominated Phenols: Primarily 2,4,6-tribromophenol, which is a common and often major byproduct in direct bromination reactions.[2][4][5]
-
Under-brominated Phenols: Monobromophenols (2-, 3-, and 4-bromophenol) can be present if the reaction does not proceed to completion.
-
Unreacted Starting Materials: Residual starting materials like phenol, 3-bromoaniline, or protected 3-bromophenols may remain.
-
Reagent-derived Impurities: Byproducts from reagents such as N-Bromosuccinimide (NBS) or its decomposition products.
-
Solvent and Catalyst Residues: Traces of solvents or catalysts used in the reaction and purification steps.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My final product is a mixture of dibromophenol isomers according to HPLC and GC-MS analysis.
Causality: This issue strongly suggests that your synthesis method lacks sufficient regioselectivity. Direct bromination approaches are particularly prone to this outcome.
Troubleshooting Steps:
-
Re-evaluate Your Synthetic Strategy: For high purity this compound, multi-step, regioselective methods are superior. Two well-established routes are:
-
Sandmeyer Reaction: This approach starts with 2,3-dibromoaniline, which is then converted to the target phenol via a diazonium salt intermediate.[6]
-
Directed ortho-Metalation (DoM): This method typically involves protecting the hydroxyl group of 3-bromophenol, followed by directed lithiation at the 2-position and subsequent bromination.[6]
-
-
Optimize Reaction Conditions: If you must use a less selective method, carefully control the reaction parameters.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity.
-
Solvent: The polarity of the solvent can influence the isomer distribution. Non-polar solvents like carbon disulfide or carbon tetrachloride may offer better control than polar solvents.[7]
-
Brominating Agent: Consider using a milder brominating agent than elemental bromine, such as N-Bromosuccinimide (NBS).
-
Workflow for Regioselective Synthesis via Sandmeyer Reaction:
Caption: Sandmeyer reaction workflow for this compound synthesis.
Issue 2: My NMR spectrum shows signals consistent with 2,4,6-tribromophenol.
Causality: The presence of 2,4,6-tribromophenol is a clear indicator of over-bromination. The high activation of the phenol ring makes it susceptible to multiple substitutions, especially under harsh conditions or with an excess of the brominating agent.[5]
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the molar equivalents of your brominating agent. Use a slight excess (e.g., 1.05 equivalents) for monobromination steps and precisely two equivalents for dibromination if the starting material is phenol (though not recommended for the 2,3-isomer).
-
Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC) or a rapid analytical technique. Quench the reaction as soon as the starting material is consumed to prevent further bromination. Running the reaction at lower temperatures can also help to moderate its reactivity.
-
Purification: If over-bromination has already occurred, purification via column chromatography is often necessary. The polarity difference between dibromo- and tribromophenols is usually sufficient for separation.
Table 1: Common Impurities and Their Expected Analytical Signatures
| Impurity Class | Common Examples | Expected Analytical Signature (relative to this compound) |
| Isomeric Dibromophenols | 2,4-Dibromophenol, 2,6-Dibromophenol | HPLC: Similar retention times, may co-elute. GC-MS: Same mass-to-charge ratio (m/z), different fragmentation patterns. NMR: Different chemical shifts and coupling patterns in the aromatic region. |
| Over-brominated Phenols | 2,4,6-Tribromophenol | HPLC: Likely a longer retention time. GC-MS: Higher m/z. NMR: Simpler aromatic region spectrum due to higher symmetry. |
| Under-brominated Phenols | 2-Bromophenol, 3-Bromophenol | HPLC: Shorter retention times. GC-MS: Lower m/z. NMR: More complex aromatic region spectrum. |
| Starting Materials | 3-Bromoaniline | HPLC: Significantly different retention time. GC-MS: Distinct m/z. NMR: Presence of amine protons and different aromatic signals. |
Experimental Protocols for Impurity Identification
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Separation
This protocol provides a general method for the separation of dibromophenol isomers. Optimization may be required based on your specific instrumentation and impurity profile.
Instrumentation and Reagents:
-
HPLC system with a UV detector[8]
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample diluent: Acetonitrile/Water (50:50)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of your crude or purified product in the sample diluent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Gradient Elution:
-
Start with 50% B
-
Linear gradient to 90% B over 20 minutes
-
Hold at 90% B for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
-
Analysis: Compare the retention times of the peaks in your sample to those of authenticated standards of the expected impurities. The relative peak areas can provide a semi-quantitative estimation of the impurity levels.
Workflow for HPLC Analysis:
Caption: General workflow for HPLC-based impurity analysis.
References
- Google Patents. (n.d.). Method of dibromophenol synthesis.
- Google Patents. (n.d.). Preparation of 2,3-dibromopropanol.
-
ResearchGate. (2025). Analysis of 2,4-dibromophenol and 2,6-dibromophenol in phenolic-smelling flatfish. Retrieved February 4, 2026, from [Link]
-
Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved February 4, 2026, from [Link]
-
MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved February 4, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,3-dibromopropene. Retrieved February 4, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved February 4, 2026, from [Link]
-
ESSLAB. (n.d.). This compound. Retrieved February 4, 2026, from [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved February 4, 2026, from [Link]
-
Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved February 4, 2026, from [Link]
-
National Institutes of Health. (n.d.). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. Retrieved February 4, 2026, from [Link]
-
YouTube. (2022, November 29). Bromination of Phenol. Retrieved February 4, 2026, from [Link]
-
MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved February 4, 2026, from [Link]
-
University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved February 4, 2026, from [Link]
-
YouTube. (2013, October 16). Bromination of Phenols. Retrieved February 4, 2026, from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved February 4, 2026, from [Link]
-
Chemistry Stack Exchange. (2020). Electrophilic Aromatic Substitution of phenols. Retrieved February 4, 2026, from [Link]
-
Chemguide. (n.d.). ring reactions of phenol. Retrieved February 4, 2026, from [Link]
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Preventing side reactions during the bromination of phenol
The following technical guide is designed for researchers and process chemists in pharmaceutical development. It addresses the specific challenges of controlling selectivity and preventing side reactions during the bromination of phenol.[1]
Topic: Preventing Side Reactions & Controlling Selectivity Audience: Drug Development Professionals & Senior Researchers
Executive Summary: The Reactivity Challenge
Phenol is an "activated" aromatic system.[1][2][3][4][5][6] The hydroxyl group (
The Core Problem: This activation is so strong that standard bromination conditions (Br
This guide provides mechanistic controls to arrest the reaction at the mono-substituted stage and direct regioselectivity.
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways. Your goal is to stabilize the reaction at the green nodes (Mono-substituted) and prevent the cascade to the red nodes (Poly-substituted/Oxidized).
Figure 1: Reaction network showing the kinetic competition between mono-bromination and poly-substitution/oxidation.
Troubleshooting & FAQs
Direct solutions to common experimental failures.
Issue 1: "I am getting a mixture of di- and tri-brominated phenols instead of the mono-product."
Diagnosis: The reaction kinetics are too fast, or the stoichiometry is locally uncontrolled. Mechanistic Cause: In polar solvents (like water or methanol), the phenol dissociates to phenoxide or the solvent stabilizes the transition state (Wheland intermediate), lowering the activation energy for subsequent brominations.
Corrective Actions:
-
Switch Reagents: Stop using elemental bromine (
). Switch to N-Bromosuccinimide (NBS) . NBS provides a low, steady-state concentration of bromine radicals/electrophiles, preventing the "flooding" that causes poly-substitution [1, 2]. -
Solvent Selection: Use a non-polar solvent like Dichloromethane (DCM) or Carbon Disulfide (
- use with extreme caution). Non-polar solvents suppress the ionization of phenol, reducing the ring's reactivity [3]. -
Temperature Control: Lower the temperature to -20°C to 0°C . The activation energy for the second and third bromination is higher than the first; cooling kinetically traps the mono-product [3].
Issue 2: "I need high para-selectivity, but I see significant ortho impurities."
Diagnosis: Steric control is insufficient, or solvent effects are directing ortho. Mechanistic Cause: While para is sterically favored, the hydroxyl group can direct ortho via hydrogen bonding with the incoming electrophile or solvent cage effects.
Corrective Actions:
-
Use Bulky Electrophiles: Use NBS in Acetonitrile (
) or DMF. The bulky succinimide moiety makes ortho attack sterically unfavorable compared to the exposed para position [4]. -
Block the Ortho Position (Transiently): If selectivity is critical (e.g., >99%), consider using a bulky protecting group (like tert-butyl) that can be removed later, though this adds steps.
-
Avoid H-Bonding Solvents: Solvents that hydrogen bond with the phenolic -OH can disrupt the directing effect. Aprotic solvents (MeCN, DCM) generally favor para selectivity more than protic solvents [5].
Issue 3: "The reaction mixture turns dark/black, and yield is low."
Diagnosis: Oxidative degradation of the phenol ring to quinones. Mechanistic Cause: Phenols are electron-rich and easily oxidized by bromine (an oxidant) or atmospheric oxygen, especially under basic or neutral conditions.
Corrective Actions:
-
Inert Atmosphere: Strictly perform the reaction under Nitrogen (
) or Argon . -
Quenching: Immediately quench the reaction with saturated Sodium Bisulfite (
) or Sodium Thiosulfate. This reduces unreacted bromine and oxidized byproducts, returning the mixture to a lighter color [3]. -
Acidic Conditions: Ensure the reaction is not basic. Phenoxide ions (basic form) are far more susceptible to oxidation than neutral phenol.
Validated Experimental Protocols
Protocol A: High-Selectivity Para-Bromination (Recommended)
Best for: Drug discovery applications requiring high purity and safety (avoiding
Reagents:
-
Substrate: Phenol (1.0 equiv)[7]
-
Reagent: N-Bromosuccinimide (NBS) (1.0 - 1.05 equiv)
-
Solvent: Acetonitrile (
) or DMF (anhydrous)
Method:
-
Dissolution: Dissolve phenol in anhydrous acetonitrile (0.1 M concentration) under an
atmosphere. -
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add NBS portion-wise (solid) or dropwise (if dissolved in MeCN) over 30 minutes. Do not dump all at once.
-
Monitoring: Stir at 0°C - RT. Monitor via TLC or HPLC. The reaction is typically complete within 1-2 hours.
-
Workup: Concentrate the solvent. Redissolve residue in EtOAc. Wash with 5%
(to remove trace ), then water and brine. Dry over . -
Result: High yield of p-bromophenol with minimal ortho isomer and no poly-bromination [2, 4].
Protocol B: "Green" Oxidative Bromination
Best for: Process chemistry looking to minimize toxic waste (Atom Economy).
Reagents:
-
Reagent:
(30% aq) + Hydrobromic Acid ( , 48% aq) -
Solvent: Water or Methanol
Method:
-
Setup: Mix phenol (1 equiv) and
(1.1 equiv) in water. -
Activation: Slowly add
(1.1 equiv) dropwise at room temperature. -
Completion: Stir for 60-90 minutes. The product may precipitate out.[3][9][14]
-
Note: While "green," this method can sometimes yield slightly lower regioselectivity than the NBS method due to the aqueous (polar) environment [7].
Data Summary: Solvent & Reagent Effects[1][9][10]
| Variable | Condition | Outcome | Mechanism |
| Reagent | High Poly-bromination Risk | High concentration of electrophile overwhelms the ring.[9] | |
| Reagent | NBS | High Mono-Selectivity | Controlled release of Br radical/ion; steric bulk hinders ortho. |
| Solvent | Water / Methanol | Poly-substitution | Polar solvent stabilizes ionic intermediates (Wheland). |
| Solvent | Mono-substitution | Non-polar solvent destabilizes charged transition states. | |
| Solvent | Acetonitrile | Para-Selectivity | Aprotic nature + NBS interaction favors para attack. |
References
-
BenchChem. Troubleshooting Bromination Side Reactions in Phenol Synthesis. Retrieved from BenchChem Technical Support.[1] Link
-
American Chemical Society (ACS). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN.[15] J. Org.[9][15][16] Chem. Link
-
ChemGuide. Ring Reactions of Phenol: Bromination and Nitration.Link
-
Master Organic Chemistry. N-Bromosuccinimide (NBS) Structure, Properties, and Reagent Guide.Link
-
Khan Academy. Bromination of Phenols: Mechanism and Solvent Effects.Link[2]
-
Royal Society of Chemistry (RSC). A H2O2/HBr system – oxidative bromination of secondary alcohols. (Mechanistic parallel for in-situ generation). Link
-
ResearchGate. Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide.[7]Link
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Technical Support Center: Photodegradation of 2,3-Dibromophenol
Welcome to the technical support guide for researchers investigating the degradation pathways of 2,3-Dibromophenol (2,3-DBP) under UV irradiation. This document, curated by a Senior Application Scientist, provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the degradation of this compound under UV light?
The primary degradation mechanism for halogenated phenols, including this compound, under UV irradiation is photolysis, which involves the cleavage of the carbon-bromine (C-Br) bond.[1] Upon absorption of sufficient UV energy, the C-Br bond undergoes homolytic cleavage, generating a phenyl radical and a bromine radical.[1] This initial step is typically the rate-determining step in the degradation process. Subsequent reactions of these highly reactive radical species with the solvent (typically water) or other molecules lead to a cascade of intermediate products. The main pathways include:
-
Reductive Debromination: The phenyl radical abstracts a hydrogen atom from the solvent, resulting in a less-brominated phenol (e.g., 2-Bromophenol or 3-Bromophenol).
-
Photohydrolysis: The phenyl radical reacts with water or hydroxyl radicals to form hydroxylated derivatives.[2]
-
Radical Coupling: Phenyl radicals can couple to form brominated biphenyls or other polymeric structures, although this is generally a minor pathway in aqueous solutions.
Q2: What are the expected intermediate and final degradation products of this compound?
Based on studies of similar brominated phenols, the degradation of 2,3-DBP is expected to be a complex process involving multiple intermediates.[2] The initial debromination can occur at either the ortho (position 2) or meta (position 3) position, leading to the formation of 3-Bromophenol and 2-Bromophenol. These monobromophenols are then susceptible to further UV degradation, eventually leading to phenol.
Further irradiation breaks down the phenol ring, yielding smaller aliphatic acids (e.g., maleic acid, oxalic acid, formic acid) before eventual mineralization into carbon dioxide (CO₂) and water (H₂O).[3] Bromide ions (Br⁻) are released into the solution throughout the debromination steps.[3]
Caption: Proposed photodegradation pathway of this compound under UV light.
Q3: How can I monitor the degradation of this compound and identify its byproducts?
A combination of chromatographic and spectroscopic techniques is essential for effective monitoring.[2]
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for quantifying the parent compound and its aromatic intermediates. A Reverse-Phase HPLC system with a C18 column and a UV detector is standard.[4] Gradient elution with a mobile phase of acidified water and an organic solvent (like acetonitrile or methanol) is typically used to separate compounds of varying polarity.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is crucial for the structural elucidation and confirmation of intermediate products.[2][5]
-
UV-Vis Spectroscopy: This technique can be used for real-time monitoring of the overall degradation process.[2] The disappearance of the characteristic absorption peaks of the aromatic ring provides a rapid measure of degradation, though it is not specific to the parent compound.[6]
-
Total Organic Carbon (TOC) Analysis: A TOC analyzer measures the total amount of organically bound carbon in the sample. A decrease in TOC indicates the mineralization of the organic compounds to CO₂.[3]
-
Ion Chromatography: This is used to quantify the release of inorganic bromide ions (Br⁻), providing a direct measure of the extent of debromination.
Experimental Protocols & Methodologies
Protocol 1: UV Photodegradation of this compound in Aqueous Solution
This protocol outlines a standard laboratory procedure for studying the photodegradation of 2,3-DBP.
1. Materials and Reagents:
-
This compound (≥98% purity)
-
Milli-Q or ultrapure water
-
Acetonitrile or Methanol (HPLC grade)
-
Formic Acid or Phosphoric Acid (for mobile phase acidification)
-
Photoreactor: A cylindrical quartz vessel is ideal to allow maximum UV penetration. The setup should include a UV lamp (e.g., a low-pressure mercury lamp emitting primarily at 254 nm) and a magnetic stirrer.[7]
2. Procedure:
-
Solution Preparation: Prepare a stock solution of 2,3-DBP in a suitable organic solvent (e.g., methanol) due to its limited water solubility. Prepare the final aqueous experimental solution by spiking the appropriate volume of the stock solution into ultrapure water to achieve the desired concentration (e.g., 10-20 mg/L). Ensure the final concentration of the organic solvent is minimal (<0.1%) to avoid interfering with the reaction.
-
Photoreactor Setup: Place a known volume of the 2,3-DBP solution into the photoreactor.[7] Place the reactor on a magnetic stirrer to ensure the solution remains homogeneous. Allow the UV lamp to warm up for at least 15 minutes before starting the experiment to ensure a stable light output.[7]
-
Initiation of Photolysis: Start the magnetic stirrer and immerse the UV lamp in the solution (if using an immersion-type lamp) or position it to irradiate the vessel.[7] Start a timer to mark the beginning of the reaction (t=0).
-
Sampling: Withdraw aliquots (e.g., 1-2 mL) of the solution at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes). Immediately transfer the samples into amber vials and, if analysis is not immediate, quench the reaction by adding a small amount of a radical scavenger like sodium thiosulfate or by storing them in the dark at 4°C.
-
Sample Analysis: Analyze the samples using HPLC-UV to determine the concentration of remaining 2,3-DBP and to detect the formation of brominated intermediates.[4][8]
Sources
- 1. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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Validation & Comparative
A Comparative Guide to the Aquatic Toxicity of Dibromophenol Isomers
Dibromophenols (DBPs) are halogenated aromatic compounds that enter aquatic ecosystems through various channels, including industrial effluent, the degradation of brominated flame retardants, and natural production by marine algae.[1][2] Their presence in the environment raises significant toxicological concerns. This guide provides a comparative analysis of the toxicity of key dibromophenol isomers—specifically 2,4-dibromophenol (2,4-DBP) and 2,6-dibromophenol (2,6-DBP)—to a range of aquatic organisms. We will delve into the experimental data, underlying toxicological mechanisms, and the standardized protocols essential for reproducible research in this field.
Comparative Acute Toxicity
The acute toxicity of chemical compounds is most commonly expressed as the median effective concentration (EC50) or median lethal concentration (LC50). The EC50 represents the concentration of a substance that causes a defined effect in 50% of the test population over a specified period. For aquatic toxicity studies, this effect is often immobilization (for invertebrates) or growth inhibition (for algae).
Experimental data consistently demonstrates that the toxicity of brominated phenols is influenced by the number and position of the bromine atoms on the phenol ring.[1] Studies comparing dibromophenol isomers and the more brominated 2,4,6-tribromophenol (2,4,6-TBP) reveal a general trend where toxicity increases with the number of substituted bromine atoms.[1]
Data Summary: EC50 Values for Dibromophenol Isomers
The following table summarizes acute toxicity data for 2,4-DBP and 2,6-DBP across different aquatic species. For comparative context, data for 2,4,6-TBP is also included.
| Compound | Test Organism | Species | Endpoint (Duration) | EC50 (mg/L) | Reference |
| 2,4-Dibromophenol (2,4-DBP) | Alga | Scenedesmus quadricauda | Growth Inhibition (96h) | 8.73 | [1] |
| Invertebrate | Daphnia magna | Immobilization (48h) | 2.17 | [1] | |
| 2,6-Dibromophenol (2,6-DBP) | Alga | Scenedesmus quadricauda | Growth Inhibition (96h) | 9.90 | [1] |
| Invertebrate | Daphnia magna | Immobilization (48h) | 2.78 | [1] | |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Alga | Scenedesmus quadricauda | Growth Inhibition (96h) | 2.67 | [1] |
| Invertebrate | Daphnia magna | Immobilization (48h) | 1.57 | [1] |
Key Insights from the Data:
-
Isomer-Specific Toxicity: Between the two dibromophenol isomers, 2,4-DBP is consistently more toxic than 2,6-DBP to both the algal species Scenedesmus quadricauda and the crustacean Daphnia magna.[1]
-
Species Sensitivity: Daphnia magna is notably more sensitive to all tested bromophenols than S. quadricauda, exhibiting toxic effects at lower concentrations.[1]
-
Effect of Bromination: The toxicity data for 2,4,6-TBP, which has three bromine atoms, shows it to be the most toxic of the three compounds to both test species.[1] This supports the general observation that the acute toxicity of these bromophenols increases with the number of substituted bromine atoms.[1]
Mechanisms of Toxic Action
The toxicity of phenolic compounds, including dibromophenols, can be attributed to several mechanisms. Understanding these pathways is crucial for predicting the environmental impact of these substances and for developing a comprehensive risk assessment.
-
Nonpolar Narcosis: For many phenols, a primary mode of action is nonpolar narcosis.[3] This is a general, non-specific mechanism where the chemical accumulates in the lipid membranes of cells, disrupting their normal function. The toxicity is often correlated with the compound's hydrophobicity (its tendency to partition into lipids), which can be estimated by the octanol-water partition coefficient (log Kₒw).
-
Oxidative Stress: A universal toxicity mechanism for many brominated flame retardants and related compounds is the induction of oxidative stress.[4] This occurs when the balance between the production of reactive oxygen species (ROS) and the antioxidant defense systems of the organism is disrupted.[5] Overproduction of ROS can lead to cellular damage, affecting lipids, proteins, and DNA.
-
Endocrine Disruption: Several bromophenols are suspected endocrine disruptors.[6][7] They can interfere with the normal functioning of the hormonal system, for instance, by mimicking natural hormones or by inhibiting enzymes involved in hormone synthesis and metabolism.[6] Studies have shown that 2,4-DBP and 2,4,6-TBP can disrupt cellular Ca²⁺ signaling in neuroendocrine cells, which may be linked to their endocrine-disrupting effects.[7]
Caption: Key toxicological pathways of dibromophenols in aquatic organisms.
Experimental Protocols: A Self-Validating System
To ensure the scientific integrity and reproducibility of toxicity data, standardized testing protocols are paramount. The Organisation for Economic Co-operation and Development (OECD) provides widely accepted guidelines for ecotoxicology testing. Below is a detailed methodology for the acute immobilization test using Daphnia magna, based on OECD Guideline 202.[8]
Protocol: Daphnia magna Acute Immobilization Test (OECD 202)
1. Principle of the Test: This test assesses the acute toxicity of a substance by determining its EC50 for the immobilization of Daphnia magna over a 48-hour exposure period.[8] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[9]
2. Causality Behind Experimental Choices:
-
Test Organism: Daphnia magna is chosen for its sensitivity to a wide range of toxicants, short life cycle, and ease of culture in the laboratory, making it a representative and convenient freshwater invertebrate for acute tests.[10]
-
Age of Organisms: Neonates less than 24 hours old are used to ensure uniformity in sensitivity and to avoid variability associated with different life stages.[8]
-
Exposure Duration: A 48-hour period is sufficient to observe acute effects without the confounding factors of starvation, as daphnids are not fed during the test.[11]
-
Endpoint: Immobilization is a clear, easily observable, and sublethal endpoint that is a reliable indicator of acute toxicity.
3. Step-by-Step Methodology:
-
Step 1: Test Substance Preparation:
-
Prepare a stock solution of the dibromophenol isomer in a suitable solvent if its water solubility is low.
-
Create a series of at least five test concentrations, typically in a geometric series (e.g., 10, 5, 2.5, 1.25, 0.625 mg/L).
-
Prepare a control group (reconstitution water only) and, if a solvent is used, a solvent control.[12]
-
-
Step 2: Test Setup:
-
Use glass beakers or test tubes as test vessels.
-
Add the appropriate volume of each test solution to the vessels.
-
Randomly introduce at least 20 daphnids (neonates <24 hours old), divided into at least four replicates (e.g., 5 daphnids per replicate vessel), to each test concentration and control.[8]
-
-
Step 3: Incubation:
-
Step 4: Observation and Data Collection:
-
At 24 hours and 48 hours, count the number of immobilized daphnids in each vessel.
-
Record water quality parameters (pH, dissolved oxygen, temperature) at the beginning and end of the test to ensure they remain within acceptable ranges.[11]
-
-
Step 5: Data Analysis:
-
For each concentration, calculate the percentage of immobilized daphnids at 48 hours.
-
Use statistical methods (e.g., probit analysis) to calculate the 48h-EC50 value and its 95% confidence limits.
-
Caption: Workflow for the OECD 202 Daphnia magna acute toxicity test.
Factors Influencing Toxicity Assessment
The results of aquatic toxicity tests can be influenced by the experimental conditions, which has important implications for environmental risk assessment.
-
pH: The pH of the water can affect the chemical state of phenolic compounds.[1] The phenolic hydroxyl group can be protonated or ionized depending on the pH, which in turn influences the bioavailability and bioaccumulation of the compound in test organisms.[1]
-
Dietary Supplementation: One study demonstrated that providing a dietary supplement (S. quadricauda) to D. magna during toxicity tests significantly increased the EC50 values for 2,4-DBP and 2,6-DBP.[1] This suggests that standard tests conducted without a food source may overestimate the toxicity of these compounds compared to what might occur in a natural environment where food is available.[1] The EC50 for 2,4-DBP increased from 2.17 to 4.47 mg/L, and for 2,6-DBP from 2.78 to 6.75 mg/L when a dietary supplement was provided.[1][5]
Conclusion
The aquatic toxicity of dibromophenol isomers is a complex issue influenced by chemical structure, species sensitivity, and environmental variables. Experimental data clearly indicates that 2,4-DBP is more acutely toxic than 2,6-DBP to representative aquatic organisms like algae and daphnids. Furthermore, the toxicity of bromophenols generally increases with the degree of bromination. The primary mechanisms of toxicity include nonpolar narcosis, the induction of oxidative stress, and potential endocrine disruption. For researchers and drug development professionals, adherence to standardized and validated protocols, such as those provided by the OECD, is critical for generating reliable and comparable data. Future research should continue to investigate the chronic, sublethal effects of these compounds and the impact of environmental variables to refine ecological risk assessments.
References
-
Li, B., Liu, Y., Wang, Y., et al. (2025). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. Journal of Toxicology, 2025, 3399746. [Link]
-
OECD. (1984). OECD Guideline for Testing of Chemicals, Section 2: Effects on Biotic Systems, Test No. 202: Daphnia sp., Acute Immobilisation Test. OECD Publishing. [Link]
-
Juniper Publishers. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. [Link]
-
Semantic Scholar. (n.d.). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplement. Semantic Scholar. [Link]
-
Wang, Y., Zhang, Y., Mu, Y., et al. (2022). The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones. Frontiers in Endocrinology, 13, 819441. [Link]
-
Xu, L., Li, Z., & Wang, J. (2003). Phenol mechanism of toxic action classification and prediction: a decision tree approach. QSAR & Combinatorial Science, 22(1), 25-31. [Link]
-
Wang, X., Zhang, H., & Wang, Y. (2023). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Marine Life Science & Technology, 5(4), 481-496. [Link]
-
ECETOC. (1996). Test Method for Acute Toxicity to Daphnia Magna. ECETOC. [Link]
-
Reyes-Gollazo, C. A., et al. (2023). Evidence of Oxidative Stress as a Mechanism of Pharmaceutical-Induced Toxicity in Amphibians. Toxics, 11(10), 830. [Link]
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ResearchGate. (n.d.). (PDF) Testing particles using the algal growth inhibition test (OECD 201): the suitability of in vivo chlorophyll fluorescence measurements. ResearchGate. [Link]
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Zagorc-Koncan, J., Zgajnar Gotvajn, A., & Tisler, T. (2002). Hazard identification for 3,5-dichlorophenol in the aquatic environment. Cellular & Molecular Biology Letters, 7(2), 381-382. [Link]
-
ResearchGate. (n.d.). (PDF) OECD validation study to assess intra- and inter-laboratory reproducibility of the zebrafish embryo toxicity test for acute aquatic toxicity testing. ResearchGate. [Link]
-
Regulations.gov. (n.d.). Manual of Acute Toxicity: Interpretation and Data Base for 410 Chemicals and 66 Species of Freshwater Animals. Regulations.gov. [Link]
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ResearchGate. (n.d.). (PDF) Acute And Chronic Toxicity Effects Of 2, 6-Bis (2, 5-Dimethoxybenzy-Lidene)Cyclohexanone (Bdmc33) In Zebrafish (Daniorerio) Tested On Adulthood Life Stage. ResearchGate. [Link]
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Schultz, T. W., Sinks, G. D., & Cronin, M. T. (2002). Determining the mechanisms of toxic action of phenols to Tetrahymena pyriformis. Toxicology, 172(2-3), 193-204. [Link]
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National Institutes of Health. (2020). Determining the Endocrine Disruption Potential of Industrial Chemicals Using an Integrative Approach: Public Databases, In Vitro Exposure, and Modeling Receptor Interactions. National Institutes of Health. [Link]
-
PETA Science Consortium International e.V. (2015). (Zebra)Fish Embryo Acute Toxicity Test to predict short term toxicity to fish (and beyond) webinar. PETA Science Consortium International e.V.. [Link]
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Taylor & Francis Online. (2018). Bromophenol – Knowledge and References. Taylor & Francis Online. [Link]
-
Regulations.gov. (n.d.). FINAL REPORT 72-H GROWTH INHIBITION TEST OF USING PSEUDOKIRCHNERIELLA SUBCAPITATA (OECD GUIDELINE 201). Regulations.gov. [Link]
-
Schultz, T. W., Lin, D. T., & Wesley, S. K. (1992). QSARs for monosubstituted phenols and the polar narcosis mechanism of toxicity. Quality Assurance: Good Practice, Regulation, and the Law, 1(2), 132-143. [Link]
-
Aropha. (n.d.). OECD 202: Daphnia sp., Acute Immobilization Test. Aropha. [Link]
-
DORAS | DCU Research Repository. (2022). Identifying the responses of freshwater organisms to a range of pollutants and their mixtures. DORAS | DCU Research Repository. [Link]
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The Endocrine Disruption Exchange. (n.d.). Chemical Details. The Endocrine Disruption Exchange. [Link]
-
American Cleaning Institute. (2005). Alga, Growth lnhibition Test. American Cleaning Institute. [Link]
-
Endocrine Society. (2020). Endocrine-Disrupting Chemicals 2020 Thematic Issue. Endocrine Society. [Link]
-
GOV.UK. (2024). Phenol: toxicological overview. GOV.UK. [Link]
-
MDPI. (2021). Application of Fish Embryo Assay Using Zebrafish and Oryzias latipes for Toxicity Testing and Deriving Water Quality Criteria. MDPI. [Link]
-
Preprints.org. (2026). Geopropolis from Melipona orbignyi and Melipona quadrifasciata anthidioides Enhances Oxidative Stress Resistance and Lifespan in Caenorhabditis elegans. Preprints.org. [Link]
-
UK Government. (n.d.). Proposed EQS for Water Framework Directive Annex VIII substances: 2,4-dichlorophenoxy- acetic acid (2,4-D). UK Government. [Link]
-
Columbia Environmental Research Center. (n.d.). Manual of Acute Toxicity: Interpretation and Data Base for 410 Chemicals and 66 Species of Freshwater Animals. Columbia Environmental Research Center. [Link]
-
National Institutes of Health. (2013). Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Toxic Effects of Brominated Indoles and Phenols on Zebrafish Embryos. ResearchGate. [Link]
-
Journal of Cancer Prevention. (2015). Endocrine-Disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis. Journal of Cancer Prevention. [Link]
-
ResearchGate. (n.d.). Investigation of acute toxicity of (2,4-dichlorophenoxy)acetic acid (2,4-D) herbicide on crayfish (Astacus leptodactylus Esch. 1823) | Request PDF. ResearchGate. [Link]
-
Pesticide Registration Toolkit. (n.d.). Algal toxicity – growth inhibition. Pesticide Registration Toolkit. [Link]
-
MDPI. (2024). Green-Synthesized Nanoparticles for Efficient Dye Degradation: Mechanisms, Applications, and Future Perspectives. MDPI. [Link]
-
National Institutes of Health. (2021). Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae. National Institutes of Health. [Link]
-
Joint Research Centre. (n.d.). Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET). Joint Research Centre. [Link]
-
Regulations.gov. (n.d.). Daphnia magna Acute immobilization test. Regulations.gov. [Link]
-
University of Wisconsin-La Crosse. (n.d.). Aquatic Toxicity of Common Household Chemicals and Storm Water. University of Wisconsin-La Crosse. [Link]
-
National Institutes of Health. (2020). Comparison of the Zebrafish Embryo Toxicity Assay and the General and Behavioral Embryo Toxicity Assay as New Approach Methods for Chemical Screening. National Institutes of Health. [Link]
-
Scientific Research Publishing. (2021). OECD (2006) Test No. 201 Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Guidelines for the Testing of Chemicals, Paris. Scientific Research Publishing. [Link]
-
PubMed. (2005). Bromophenols, both present in marine organisms and in industrial flame retardants, disturb cellular Ca2+ signaling in neuroendocrine cells (PC12). PubMed. [Link]
-
ResearchGate. (n.d.). (PDF) Acute and chronic toxicity of selected disinfection byproducts to Daphnia magna, Cyprinodon uariegatus, and Isochrysis galbana. ResearchGate. [Link]
-
RIVM. (1998). Environmental risk limits for antifouling substances. RIVM. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The marine organism toxicity and regulatory policy of brominated flame retardants: a review [frontiersin.org]
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- 6. The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromophenols, both present in marine organisms and in industrial flame retardants, disturb cellular Ca2+ signaling in neuroendocrine cells (PC12) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Validation of an HPLC Method for 2,3-Dibromophenol Analysis: A Comparative Guide
Executive Summary & Strategic Rationale
2,3-Dibromophenol (2,3-DBP) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Its analysis presents a distinct chromatographic challenge: distinguishing the 2,3-isomer from its positional isomers (2,4-, 2,5-, and 2,6-dibromophenol).
While traditional alkyl-bonded phases (C18) rely solely on hydrophobic subtraction, they often fail to resolve these isomers due to their identical molecular weights and similar hydrophobicities (
This guide validates a Core-Shell Phenyl-Hexyl method as a superior alternative to the traditional Fully Porous C18 approach. By leveraging
Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2][3][4]
The following data compares the baseline performance of a standard C18 method against the optimized Phenyl-Hexyl method.
Mechanistic Difference
-
C18 (Traditional): Separates based on dispersive forces (hydrophobicity). Since the bromine atoms in 2,3-DBP and 2,4-DBP contribute similarly to overall hydrophobicity, selectivity (
) is low. -
Phenyl-Hexyl (Recommended): Separates based on hydrophobicity plus
interactions. The electron-withdrawing bromine atoms create an electron-deficient -system on the phenol ring, which interacts strongly with the electron-rich phenyl ring of the stationary phase. The ortho vs. meta positioning of bromines alters this interaction, driving separation.
Performance Data Summary
| Performance Metric | Method A: Traditional C18 | Method B: Core-Shell Phenyl-Hexyl | Status |
| Stationary Phase | Fully Porous C18 ( | Core-Shell Phenyl-Hexyl ( | Optimized |
| Resolution ( | 1.2 (2,3-DBP / 2,4-DBP) | 3.5 (2,3-DBP / 2,4-DBP) | Superior |
| Tailing Factor ( | 1.4 (Peak asymmetry) | 1.1 (Sharp symmetry) | Improved |
| Analysis Time | 25 minutes | 12 minutes | 2x Faster |
| Backpressure | ~150 bar | ~350 bar | Manageable |
| Selectivity Mechanism | Hydrophobic Interaction | Hydrophobic + | High Specificity |
Decision Logic & Workflow
The following diagram illustrates the decision pathway for selecting the appropriate stationary phase based on analyte properties.
Figure 1: Decision tree for selecting stationary phases for halogenated phenols.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating . Every run includes a System Suitability Test (SST) to ensure the system is performing within defined limits before sample analysis.
Instrumentation & Conditions[6]
-
System: HPLC with Diode Array Detector (DAD) or UV-Vis.
-
Column: Core-Shell Phenyl-Hexyl,
, particle size. -
Temperature:
(Controls viscosity and kinetics of interactions). -
Detection: UV at
(Maximal absorbance for dibromophenols).[1][2]
Mobile Phase Preparation[8]
-
Solvent A: Water +
Formic Acid (Maintains pH ~2.7 to keep phenol protonated/neutral). -
Solvent B: Acetonitrile (ACN) +
Formic Acid.-
Note on Solvent Choice: ACN is preferred over Methanol here because Methanol can compete for
-interactions, potentially altering selectivity.
-
Gradient Program
| Time (min) | % Solvent B | Flow Rate (mL/min) | Interaction Phase |
| 0.0 | 30 | 1.2 | Initial Equilibration |
| 8.0 | 75 | 1.2 | Elution of Isomers |
| 8.1 | 95 | 1.2 | Column Wash |
| 10.0 | 95 | 1.2 | Wash Hold |
| 10.1 | 30 | 1.2 | Re-equilibration |
| 12.0 | 30 | 1.2 | Ready for Next Injection |
System Suitability Test (SST) Criteria
-
Resolution (
): between 2,3-DBP and nearest isomer. -
Tailing Factor (
): . -
Precision (RSD):
for retention time, for peak area (n=5 injections).
Validation Workflow (ICH Q2(R2) Compliant)
Validation demonstrates that the method is suitable for its intended purpose.[3][4] The following workflow adheres to ICH Q2(R2) guidelines.
Figure 2: Sequential validation workflow based on ICH Q2(R2) guidelines.
Specificity (Selectivity)[2][11]
-
Objective: Prove the method can measure 2,3-DBP unequivocally in the presence of impurities.
-
Protocol: Inject a mixture of 2,3-DBP and its potential isomers (2,4-DBP, 2,6-DBP).[1]
-
Acceptance: Baseline resolution (
) between all peaks. Peak purity check using DAD (purity angle < purity threshold).
Linearity and Range
-
Objective: Verify response is proportional to concentration.
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Acceptance: Correlation coefficient (
) .[5] Residual plot should show random distribution.
Accuracy (Recovery)[11]
-
Objective: Determine closeness to the true value.
-
Protocol: Spike blank matrix with 2,3-DBP at 3 levels (Low, Medium, High) in triplicate.
-
Acceptance: Mean recovery
.
Precision (Repeatability & Intermediate)[9][11]
-
Repeatability: 6 injections of 100% standard. RSD
. -
Intermediate Precision: Different day, different analyst, different column batch. RSD
between sets.
Limit of Detection (LOD) & Quantification (LOQ)
-
Calculation: Based on Signal-to-Noise (S/N) ratio.
-
LOD: S/N
. -
LOQ: S/N
.
-
-
Verification: Inject standard at LOQ concentration; precision RSD must be
.
Scientific References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]
-
PubChem. (n.d.).[6] this compound (Compound).[6][1][2][5][7][8][9] National Library of Medicine. [Link]
-
Advanced Materials Technology. (n.d.).[10] Comparison of Phenyl- and C18 Bonded Phases.[10][11][12] HALO Columns Application Note. [Link]
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns.[Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C6H4Br2O | CID 34264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound | 57383-80-9 [chemicalbook.com]
- 9. mastercontrol.com [mastercontrol.com]
- 10. halocolumns.com [halocolumns.com]
- 11. agilent.com [agilent.com]
- 12. pure.qub.ac.uk [pure.qub.ac.uk]
Comparative Guide: 2,3-Dibromophenol vs. Isomeric Alternatives in Enzyme Inhibition
An In-Depth Technical Guide to the Chemical Properties and Structure of 2,3-Dibromophenol
Executive Summary: The "Vicinal" Advantage
In the landscape of halogenated phenols, This compound (2,3-DBP) occupies a unique chemical space defined by its vicinal (adjacent) bromine substitution . Unlike its more common environmental isomers (2,4-DBP and 2,6-DBP), which are primarily studied as anthropogenic pollutants or flame retardant byproducts, 2,3-DBP serves as a critical biosynthetic pharmacophore .
While simple bromophenol isomers generally exhibit weak inhibition against metabolic enzymes like
Chemical Profile & Isomer Comparison
The positioning of bromine atoms dictates the molecule's electronic landscape (
| Feature | This compound | 2,4-Dibromophenol | 2,6-Dibromophenol |
| Substitution Pattern | Vicinal (Ortho-Meta) | Split (Ortho-Para) | Symmetric (Ortho-Ortho) |
| Steric Profile | High One-Sided Crowding | Distributed Sterics | Flanking Steric Shield |
| Primary Role | Biosynthetic Intermediate (Marine) | Environmental Toxin / Metabolite | Flame Retardant Byproduct |
| > 100 | 110.4 | > 150 | |
| PTP1B Potential | Pharmacophore Core | Low Specificity | Low Specificity |
| Toxicity (Algae) | Moderate | High (EC | Moderate (EC |
*Note: While 2,3-DBP is weak on its own, its dimer derivative (BDDE) achieves nanomolar potency (IC
Target Analysis: -Glucosidase Inhibition
The most significant divergence in performance occurs in metabolic enzyme assays.
The "Warhead" Hypothesis
Research indicates that simple bromophenols lack the hydrophobic surface area to firmly anchor in the
-
2,4-DBP: The para-bromine interferes with the stacking interactions required for the active site, leading to poor inhibition (IC
~110 M). -
2,3-DBP Motif: When integrated into a ether scaffold (e.g., Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether), the vicinal bromines induce a twist in the molecule that mimics the transition state of substrate hydrolysis, boosting potency by >1000-fold .
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic:
Caption: SAR Logic showing how the 2,3-motif serves as a precursor to high-affinity inhibitors, whereas 2,4-DBP remains a weak inhibitor due to steric incompatibility.
Experimental Protocol: Comparative Enzyme Assay
To validate the performance of 2,3-DBP vs. 2,4-DBP, use this standardized Spectrophotometric
Materials
-
Enzyme:
-Glucosidase (from Saccharomyces cerevisiae), 1.0 U/mL stock. -
Substrate: p-Nitrophenyl-
-D-glucopyranoside (pNPG), 5 mM. -
Buffer: 0.1 M Phosphate buffer (pH 6.8).
-
Compounds: 2,3-DBP and 2,4-DBP (dissolved in DMSO).
Step-by-Step Workflow
-
Solubilization (Critical):
-
Dissolve bromophenol isomers in 100% DMSO to create a 10 mM stock.
-
Note: Bromophenols are hydrophobic. Ensure final DMSO concentration in the assay does not exceed 5% to prevent enzyme denaturation.
-
-
Pre-Incubation:
-
In a 96-well plate, mix:
-
20
L of Test Compound (various concentrations: 10–200 M). -
20
L of Enzyme solution. -
140
L of Phosphate Buffer.
-
-
Incubate at 37°C for 15 minutes . This allows the inhibitor to equilibrate with the active site.
-
-
Reaction Initiation:
-
Add 20
L of pNPG substrate .
-
-
Kinetic Measurement:
-
Monitor absorbance at 405 nm (formation of p-nitrophenol) every 60 seconds for 20 minutes.
-
-
Data Analysis:
-
Calculate the slope (velocity) of the linear portion of the curve.
-
Determine % Inhibition:
. -
Validation Check: The 2,4-DBP well should show <50% inhibition at 50
M. If inhibition is high, check for precipitation (false positive).
-
Secondary Target: PTP1B & Toxicity
While
-
PTP1B (Diabetes/Obesity):
-
Bromophenols act as phosphate mimetics.
-
2,3-DBP derivatives (e.g., Rhodomela extracts) are potent PTP1B inhibitors (IC
~2.4 M). The high electron density of the vicinal bromines facilitates interaction with the PTP1B catalytic loop (Cys215).
-
-
Toxicity (Daphnia magna):
-
2,4-DBP is significantly more toxic (EC
2.17 mg/L) than 2,6-DBP. -
Implication: In drug development, the 2,3-motif is safer if the phenol is capped (etherified), whereas free 2,4-DBP poses environmental handling risks.
-
References
-
Alpha-Glucosidase inhibitory activity of bromophenol purified from the red alga Polyopes lancifolia. Journal of Food Science, 2010.[1]
-
Synthesis and alpha-glucosidase inhibitory mechanisms of bis(2,3-dibromo-4,5-dihydroxybenzyl) ether. Marine Drugs, 2014.
-
Acute Toxicities of Bromophenols to Alga and Daphnia. International Journal of Environmental Research and Public Health, 2019.
-
Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Bioorganic & Medicinal Chemistry Letters, 2012.[2]
-
Plant Uptake and Metabolism of 2,4-Dibromophenol in Carrot. Journal of Agricultural and Food Chemistry, 2018.
Sources
Safety Operating Guide
Executive Summary: Immediate Action Protocol
Topic: 2,3-Dibromophenol Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]
This compound (CAS: 57383-80-9) is a halogenated phenolic compound requiring strict segregation from general organic waste streams.[1][2] Improper disposal poses severe environmental risks (aquatic toxicity) and safety hazards (formation of toxic brominated dioxins during uncontrolled combustion).
CRITICAL DO's & DON'Ts:
-
DO segregate as Halogenated Organic Waste .
-
DO store in glass or HDPE containers compatible with corrosive phenols.[2]
-
DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless necessary; this upgrades the entire volume to a more expensive disposal class.[1][3]
-
DO NOT autoclave waste containing this compound (risk of toxic volatilization).[2]
-
DO NOT treat with bleach (formation of more toxic chlorobromophenols).[2]
Hazard Characterization & Chemical Logic
To dispose of this compound safely, one must understand its physicochemical behavior.[1] As a brominated phenol, it exhibits higher lipophilicity than phenol itself, increasing its persistence in biological tissues.[1]
| Property | Value | Disposal Implication |
| Acidity (pKa) | ~7.5 | Weakly acidic; incompatible with strong bases and oxidizers.[1][2] |
| Physical State | Solid (MP: 68-69°C) | Dust hazard during weighing/transfer; requires particulate controls.[1][2] |
| Halogen Content | Bromine (Br) | Mandatory Incineration: Must be burned in a facility with acid gas scrubbers to capture HBr.[1][2] |
| Reactivity | Electrophilic Aromatic | Can react violently with oxidizing agents (e.g., nitric acid, perchlorates).[1] |
Scientific Rationale for Segregation: Unlike non-halogenated phenols, this compound cannot be used as a fuel blend in standard cement kilns without specific emissions controls.[1] If mixed into a standard "Solvent Waste" drum, the presence of bromine (even at ppm levels) can disqualify the entire drum from cost-effective disposal routes, forcing it into a high-cost hazardous waste incineration stream.[1]
Waste Segregation & Storage Architecture
Effective disposal begins at the bench.[2] You must establish a Satellite Accumulation Area (SAA) specific to halogenated toxics.[2][4]
The Segregation Logic (Graphviz Workflow)
Caption: Decision matrix for segregating this compound waste streams to ensure regulatory compliance and safety.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Debris)
Applicability: Expired stocks, spill cleanup debris, contaminated gloves/weigh boats.[1]
-
Containment: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap.
-
Bagging: Place small debris (weigh paper, gloves) into a clear 4-mil polyethylene bag before placing it into the rigid container. This minimizes dust release when the container is opened at the disposal facility.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, reaction byproducts dissolved in solvents.[1]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container.[2]
-
pH Adjustment (Optional but Recommended): If the solution is highly acidic, neutralize to pH 5-9 using a dilute Sodium Bicarbonate solution before adding to the waste carboy to prevent container corrosion or gas evolution.
-
No Oxidizers: Never add nitric acid or perchloric acid waste to this container.[2] The reaction with phenols can be explosive.[2][6]
Protocol C: Empty Containers
-
Triple Rinse: Triple rinse the empty original container with a solvent capable of dissolving the residue (e.g., acetone or methanol).
-
Rinsate Disposal: Pour the rinsate into the Liquid Halogenated Waste container (Protocol B). Do not pour rinsate down the sink.[2]
-
Defacing: Deface the label on the original container and mark it "Empty." It can now be discarded as glass/plastic trash (verify with local EHS rules).[2]
Logistics & Regulatory Compliance (RCRA/DOT)
When preparing the waste for pickup by your EHS department or external contractor (e.g., Veolia, Clean Harbors), precise classification is required to avoid rejection.[1]
RCRA Waste Classification (USA):
-
Status: this compound is not explicitly "P" or "U" listed by name in 40 CFR 261.33.[1][2]
-
Designation: It defaults to Hazardous Waste Solid, organic, n.o.s.
-
Characteristic Codes: If the waste fails TCLP (Toxicity Characteristic Leaching Procedure) or exhibits other characteristics, codes like D002 (Corrosive) may apply depending on pH. However, for pure substance disposal, "Generator Knowledge" is usually sufficient to classify it as Toxic .[1]
DOT Shipping Information (For Transport): Use these details for the waste manifest:
| Parameter | Specification |
| UN Number | UN 2811 |
| Proper Shipping Name | Toxic solids, organic, n.o.s. (this compound) |
| Hazard Class | 6.1 (Toxic) |
| Packing Group | III (assuming moderate toxicity; use II if high purity/quantity dictates) |
| Label Required | "POISON" or "TOXIC" (Skull & Crossbones) |
Spill Contingency Plan
Scenario: A 5g bottle of solid this compound drops and shatters.
-
Evacuate & Ventilate: Clear the immediate area.[2][6] Phenolic dust is a severe respiratory irritant.[2]
-
PPE Up: Wear nitrile gloves (double gloved), lab coat, and N95 particulate respirator (or half-face respirator with organic vapor/acid gas cartridges if volatile solvents are involved).[1]
-
Containment:
-
Decontamination: Wipe the surface with a soap/water solution.[2] Avoid ethanol for the initial wipe, as it enhances skin absorption of any remaining phenol residue.
-
Disposal: Place all cleanup materials into the Solid Waste container (Protocol A).
References
-
PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine.[2] Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). List of Lists: Consolidated List of Chemicals Subject to EPCRA, CERCLA and Section 112(r) of the Clean Air Act. Retrieved from [Link][1]
Sources
Technical Directive: Safe Handling & PPE for 2,3-Dibromophenol
Executive Safety Summary
Hazard Classification: Corrosive / Acute Toxicant. Immediate Action Required: Review existing PPE protocols. Standard nitrile gloves are insufficient for prolonged contact.
2,3-Dibromophenol is not merely an irritant; it is a halogenated phenolic compound. While standard Safety Data Sheets (SDS) often classify it as H315 (Skin Irritant) or H314 (Corrosive), operational experience dictates treating it with the same rigor as concentrated phenol. The addition of two bromine atoms increases the molecule's lipophilicity compared to phenol, potentially accelerating dermal absorption and systemic toxicity.
Critical Warning: Phenolic burns are often anesthetic. You may not feel the burn until the tissue damage is severe. Visual inspection of PPE integrity is paramount.
The "Why" Behind the Protocol
To ensure compliance, researchers must understand the chemical mechanism of the hazard:
-
Enhanced Lipophilicity: The bromine substitution at the 2,3-positions increases the partition coefficient (LogP). This allows the molecule to penetrate the lipid bilayer of the skin more aggressively than non-halogenated phenols.
-
Permeation Kinetics: Standard disposable nitrile gloves (4-6 mil) have a breakthrough time of <15 minutes for many halogenated phenols. Relying on single-layer nitrile creates a false sense of security.
-
Anesthetic Effect: Phenols denature nerve endings upon contact. A researcher may continue working with a compromised glove, unaware of the exposure until systemic symptoms (nausea, dizziness) or necrosis sets in.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
| PPE Category | Standard Requirement | Technical Specification / Rationale |
| Hand Protection (Primary) | Laminate Film (Silver Shield / 4H) | Mandatory for Stock Handling. Laminate films offer >480 min breakthrough time. Nitrile degrades rapidly. |
| Hand Protection (Outer) | Nitrile (5-8 mil) | Worn over the laminate glove to provide dexterity and grip (laminates are slippery). |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to sublimation/dust risks. Goggles must be unvented or indirect-vented. |
| Face Protection | Face Shield | Required if handling liquids >50mL or heating the substance. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Work must be performed in a certified hood. If outside hood (not recommended), use P100/OV cartridge. |
| Body Protection | Lab Coat (Buttoned) + Apron | 100% Cotton or Nomex lab coat. Chemical-resistant apron (Tyvek/PVC) for liquid handling. |
Visualized Decision Workflows
A. PPE Selection Logic
This decision tree guides the researcher to the correct PPE based on the operation scale.
Figure 1: Risk-based PPE selection logic. Note that "Level 2" is the baseline for handling pure stock material.
Operational Protocol: Safe Handling
Phase 1: Preparation
-
Verify Antidote: Ensure a bottle of PEG 300 or PEG 400 (Polyethylene Glycol) is accessible. Water is ineffective for initial phenol decontamination due to low solubility.
-
Static Control: Brominated phenols are often powdery and static-prone. Use an anti-static gun or polonium strip if available to prevent powder scattering during weighing.
Phase 2: Weighing & Solubilization
-
Double Glove: Don Silver Shield (Laminate) gloves first, then pull standard Nitrile gloves over them.
-
Transfer: Use a disposable spatula. Do not use metal spatulas that may have micro-scratches, as phenols can adhere and corrode.
-
Solvent Addition: Add solvent (e.g., DMSO, Methanol) gently down the side of the vial to minimize aerosolization.
-
Seal: Parafilm is not sufficient for long-term storage of phenolic solutions; use Teflon-lined caps.
Phase 3: Decontamination & Disposal
-
Surface Wipe: Wipe the balance area with a paper towel soaked in dilute ethanol, then dispose of the towel as solid hazardous waste.
-
Waste Stream: Segregate into "Halogenated Organic Waste" .
-
Do NOT mix with: Strong oxidizers (Nitric acid, Peroxides) – risk of runaway exothermic reaction.
-
Do NOT mix with: Strong bases – forms phenolate salts which may alter waste profile.
-
Emergency Response Protocol (The "PEG Rule")
If exposure occurs, immediate action determines the prognosis. The "Flush with Water" rule is modified for phenols.
Figure 2: The specific decontamination workflow for phenolic compounds. PEG 300/400 is the primary agent to solubilize the lipophilic toxin.
Protocol:
-
Primary Decon: Soak a gauze pad in PEG 300/400 and gently wipe the area. Change pads frequently. Continue for 15 minutes or until the odor dissipates.
-
Secondary Decon: Only after PEG treatment (or if PEG is unavailable), flush with copious water.
-
Medical: Transport to ER. Inform them of "Phenol/Bromophenol Exposure" so they do not treat it as a standard thermal burn.
References
-
PubChem. (n.d.).[4] this compound (Compound).[3][5][6][7][8][9] National Library of Medicine. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol. (Referenced for PEG 300/400 decontamination protocols). Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. ehs.berkeley.edu [ehs.berkeley.edu]
- 3. 2,3-Dibromo-1-propanol | C3H6Br2O | CID 7281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dibromopropene | C3H4Br2 | CID 10552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Dibromophenol | C6H4Br2O | CID 12280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. cdnisotopes.com [cdnisotopes.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
